Advanced Synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine: A Biocatalytic Approach
Executive Summary (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7) is a highly valuable chiral building block utilized in the development of advanced neurotherapeutics and cardiovascular agents[1]. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7) is a highly valuable chiral building block utilized in the development of advanced neurotherapeutics and cardiovascular agents[1]. Structurally, it belongs to the aryloxypropanamine class, sharing a pharmacophoric scaffold with established sodium channel blockers (e.g., mexiletine) and monoamine oxidase inhibitors. Because the pharmacological efficacy of these agents is strictly dependent on their absolute stereochemistry, achieving high enantiomeric excess (ee >99%) during synthesis is a critical requirement. This technical guide outlines a highly efficient, two-step chemoenzymatic synthesis pathway, transitioning from a classical Williamson etherification to a state-of-the-art asymmetric biocatalytic transamination[2].
Retrosynthetic Strategy & Pathway Rationale
Traditional syntheses of chiral aryloxypropanamines often rely on the chiral pool (e.g., utilizing enantiopure propylene oxide) or classical resolution via diastereomeric salt formation. The latter is fundamentally limited by a maximum 50% theoretical yield and requires extensive recrystallization steps.
The Chemoenzymatic Paradigm:
To bypass these limitations, we employ a convergent chemoenzymatic route:
Intermediate Generation: The achiral intermediate, 1-(4-fluorophenoxy)propan-2-one, is synthesized via a robust Williamson etherification[3].
Asymmetric Transamination: The ketone is subjected to an (R)-selective
-transaminase (-TA). This enzymatic approach provides absolute stereocontrol, operates under mild aqueous conditions, and eliminates the need for heavy metal catalysts typically required in asymmetric reductive aminations[2].
Core Synthesis Pathway: Mechanistic Insights
Step 1: Williamson Ether Synthesis
Mechanism: 4-Fluorophenol is deprotonated by a mild base to form a highly nucleophilic phenoxide anion. This anion attacks chloroacetone via an S
2 mechanism to form 1-(4-fluorophenoxy)propan-2-one.
Causality & Optimization: Potassium carbonate (KCO) in a polar aprotic solvent (e.g., DMF) is selected to maximize the nucleophilicity of the phenoxide. The critical addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting chloroacetone into the more reactive iodoacetone. This significantly accelerates the reaction rate and suppresses the competing aldol condensation of the ketone[3].
Step 2: Biocatalytic Asymmetric Transamination
Mechanism: The transformation is governed by a Pyridoxal-5'-phosphate (PLP)-dependent transaminase[2]. The enzyme shuttles between its PLP (resting) and PMP (aminated) states, transferring an amino group from a sacrificial donor to the ketone substrate.
Causality & Optimization: Isopropylamine (IPA) is utilized as the amine donor due to its low cost and favorable atom economy. Because transamination is thermodynamically reversible, the equilibrium must be actively driven forward. This is achieved by removing the co-product (acetone) via a slight vacuum or by utilizing a biphasic solvent system, shifting the equilibrium toward the product via Le Chatelier's principle.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific stoichiometric ratios, monitoring techniques, and expected outcomes to ensure reproducibility.
Protocol A: Preparation of 1-(4-Fluorophenoxy)propan-2-one
Preparation: Charge a 100 mL round-bottom flask with 4-fluorophenol (1.0 equiv, 10.0 mmol, 1.12 g) and anhydrous K
CO (1.5 equiv, 15.0 mmol, 2.07 g) in 20 mL of anhydrous DMF[3].
Activation: Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation (observed as a slight color change).
Catalysis & Coupling: Add KI (0.1 equiv, 1.0 mmol, 166 mg). Begin the dropwise addition of chloroacetone (1.2 equiv, 12.0 mmol, 1.11 g) over 15 minutes. Maintain the internal temperature below 30°C using a water bath to prevent ketone degradation.
Reaction: Heat the mixture to 60°C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV visualization).
Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (20 mL).
Isolation: Dry the organic phase over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Buffer Preparation: Prepare 50 mL of 100 mM sodium phosphate buffer. Supplement with 1 mM Pyridoxal-5'-phosphate (PLP) to ensure cofactor saturation.
Donor Addition: Dissolve isopropylamine (IPA) (5.0 equiv, 250 mmol) in the buffer. Adjust the pH strictly back to 7.5 using 6M HCl, as free IPA will drastically raise the pH and denature the enzyme.
Enzyme Loading: Add the engineered (R)-selective
-transaminase (e.g., ATA-117 variant) at a loading of 10 mg/mL[2].
Substrate Introduction: Dissolve 1-(4-fluorophenoxy)propan-2-one (50 mM final concentration) in DMSO. Add this to the aqueous buffer to achieve a final DMSO concentration of 5% (v/v), which aids substrate solubility without inhibiting the enzyme.
Incubation: Incubate the biphasic/suspension mixture at 30°C with orbital shaking (200 rpm) for 24 hours. Apply a gentle sweep of nitrogen or mild vacuum to continuously remove acetone.
Isolation: Terminate the reaction by basifying the mixture to pH 11 with 2M NaOH (deprotonating the product amine). Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL).
Purification: Dry the combined MTBE layers over Na
SO and concentrate under reduced pressure to yield the free base. If desired, precipitate as the hydrochloride salt by bubbling HCl gas[4].
The optimization of the biocatalytic step is critical. Table 1 summarizes the effect of amine donors and reaction engineering on the conversion and enantioselectivity of the transamination process.
Table 1: Optimization of Transamination Conditions for 1-(4-Fluorophenoxy)propan-2-one
Biocatalyst
Amine Donor (Equiv)
Reaction Engineering
Conversion (%)
Enantiomeric Excess (ee %)
Wild-type -TA
L-Alanine (5.0)
None (Standard Buffer)
12
>99 (S)
Engineered ATA-117
IPA (1.0)
5% DMSO Co-solvent
45
>99 (R)
Engineered ATA-117
IPA (5.0)
5% DMSO Co-solvent
92
>99 (R)
Engineered ATA-117
IPA (5.0)
5% DMSO + Vacuum (Acetone removal)
>98
>99 (R)
Note: The use of an engineered (R)-selective enzyme reverses the natural (S)-preference of wild-type transaminases, while vacuum application overcomes thermodynamic limitations[2].
Visualizations
Workflow for the chemoenzymatic synthesis of (R)-1-(4-fluorophenoxy)propan-2-amine.
Mechanistic cycle of the PLP-dependent transaminase utilizing isopropylamine.
References
Synthesis of 1-substituted phenoxypropan-2-amine, Royal Society of Chemistry.
Chemoenzymatic routes toward valuable benzoxazine precursors, Universidad de Oviedo.
1-(4-fluorophenoxy)
155768-85-7 CAS Manufactory: 1-(4-Fluorophenoxy)-2-aminopropane, ChemicalBook.
A Technical Guide to the Enantioselective Synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine
Abstract (R)-1-(4-Fluorophenoxy)propan-2-amine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for various active pharmaceutical ingredients (APIs). The stereoche...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(R)-1-(4-Fluorophenoxy)propan-2-amine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for various active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and efficacy of these molecules. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine. We will delve into three primary strategies: kinetic resolution of a racemic mixture, asymmetric synthesis from a prochiral precursor, and biocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into each synthetic route.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific spatial arrangement of substituents around a stereogenic center can dramatically influence a molecule's pharmacological profile, including its binding affinity to target receptors, metabolic stability, and toxicity. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and process development.[2] (R)-1-(4-Fluorophenoxy)propan-2-amine represents a valuable chiral intermediate, and its enantioselective synthesis is a critical step in the production of several important drug candidates.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral compound can be broadly categorized into two main approaches: the separation of a racemic mixture or the direct, stereocontrolled synthesis of the desired enantiomer. A third, increasingly powerful strategy, biocatalysis, can be applied to both resolution and asymmetric synthesis. This guide will explore all three avenues for obtaining (R)-1-(4-Fluorophenoxy)propan-2-amine.
Caption: Key strategies for the enantioselective synthesis of the target amine.
Kinetic Resolution of Racemic 1-(4-Fluorophenoxy)propan-2-amine
Kinetic resolution is a widely employed technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[3] This approach starts with the racemic amine and aims to selectively transform one enantiomer, allowing for the separation of the unreacted, desired enantiomer.
Chemical Kinetic Resolution
In a chemical kinetic resolution, a chiral acylating agent can be used to selectively acylate one enantiomer of the racemic amine, forming an amide that can be separated from the unreacted amine. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[4]
Enzymatic Kinetic Resolution (EKR)
A more efficient and environmentally benign approach to kinetic resolution is the use of enzymes, particularly lipases.[5][6] Lipases can exhibit high enantioselectivity in the acylation or deacylation of chiral amines and their derivatives.[7][8]
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(4-Fluorophenoxy)propan-2-amine
Substrate Preparation: Synthesize the racemic N-acetylated derivative of 1-(4-fluorophenoxy)propan-2-amine.
Enzyme Screening: Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most selective enzyme for the hydrolysis of the (S)-amide.[9]
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the racemic N-acetylated amine and the selected lipase. An organic co-solvent may be added to improve solubility.[7]
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
Work-up and Isolation: Separate the unreacted (R)-N-acetyl amine from the hydrolyzed (S)-amine. The (R)-amine can then be obtained by hydrolysis of the amide.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Amines.
Causality Behind Experimental Choices: The choice of lipase is critical, as different lipases can exhibit opposite enantiopreferences. The solvent can also significantly impact both the activity and selectivity of the enzyme. A key advantage of EKR is the mild reaction conditions, which minimize the risk of racemization.
Asymmetric Synthesis from 1-(4-Fluorophenoxy)propan-2-one
Asymmetric synthesis offers a more atom-economical approach by directly converting a prochiral starting material into the desired enantiomerically enriched product, with a theoretical yield of 100%.[2] For the synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine, the corresponding prochiral ketone, 1-(4-fluorophenoxy)propan-2-one, is the logical precursor.
Asymmetric Hydrogenation
Asymmetric hydrogenation, a Nobel Prize-winning technology, is a powerful method for the enantioselective reduction of ketones and imines.[11][12] This approach typically involves the use of a chiral transition metal catalyst, most commonly based on rhodium, ruthenium, or iridium, with a chiral phosphine ligand.[13][14]
Caption: Workflow for asymmetric hydrogenation to the target amine.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of the N-H Imine
Catalyst Preparation: In a glovebox, prepare the active catalyst by reacting a rhodium precursor (e.g., [Rh(COD)₂]BF₄) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos).
Reaction Setup: In a high-pressure reactor, dissolve 1-(4-fluorophenoxy)propan-2-one in a suitable solvent (e.g., methanol or dichloromethane). Add the pre-formed chiral rhodium catalyst.
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
Monitoring and Work-up: Monitor the reaction by GC or HPLC. Upon completion, carefully vent the reactor and remove the solvent. The product can be purified by chromatography or crystallization.
Note: The direct asymmetric hydrogenation of the unprotected N-H imine can be challenging. Often, a protecting group is used on the nitrogen, which is then removed in a subsequent step.[15]
Asymmetric Reductive Amination
Asymmetric reductive amination is a one-pot procedure that combines the formation of an imine from the ketone and an amine source, followed by its in-situ asymmetric reduction.[16] This method is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Catalyst System: An iridium catalyst, such as [Ir(COD)Cl]₂, in combination with a chiral ligand like f-Binaphane, has shown high efficiency.[16] Additives like Ti(OiPr)₄ and iodine can enhance the reaction rate and selectivity.[16]
Reaction Conditions: Combine 1-(4-fluorophenoxy)propan-2-one, an amine source (e.g., p-methoxyaniline), the iridium precursor, the chiral ligand, and the additives in a suitable solvent under an inert atmosphere.
Reduction: Pressurize the reactor with hydrogen and heat the reaction mixture.
Work-up and Deprotection: After the reaction is complete, the product is isolated. If a protecting group like p-methoxyphenyl is used, it can be removed by oxidation with ceric ammonium nitrate (CAN).[16]
Table 2: Representative Data for Asymmetric Reductive Amination.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[17] Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Transaminase-Mediated Asymmetric Synthesis
Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[18] This reaction is reversible and can be driven towards the desired product by using a large excess of the amine donor or by removing the ketone byproduct.
Caption: Catalytic cycle for transaminase-mediated amination.
Protocol: Transaminase-Mediated Synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine
Enzyme Selection: Screen a library of (R)-selective transaminases to identify a biocatalyst with high activity and selectivity towards 1-(4-fluorophenoxy)propan-2-one.
Reaction Setup: In a buffered aqueous solution (pH 7-9), combine the ketone substrate, a suitable amine donor (e.g., isopropylamine, which is converted to acetone), and the selected transaminase (as a whole-cell lysate or purified enzyme).[19] The cofactor pyridoxal 5'-phosphate (PLP) is also required.
Equilibrium Shift: To drive the reaction to completion, the acetone byproduct can be removed, for example, by evaporation under reduced pressure or by using an acetone-consuming enzyme system.
Monitoring and Work-up: Monitor the formation of the chiral amine by chiral HPLC. Once the reaction is complete, the product can be extracted from the aqueous phase after adjusting the pH.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the high selectivity of the enzyme. A well-chosen transaminase will almost exclusively produce the (R)-enantiomer, leading to very high enantiomeric excess (>99%).
Conclusion and Future Outlook
The enantioselective synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine can be successfully achieved through several robust and scalable methodologies. The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost of goods, and the availability of specialized equipment (e.g., high-pressure reactors).
Kinetic resolution , particularly enzymatic kinetic resolution, offers a reliable method, although it is inherently limited by a 50% theoretical yield.
Asymmetric synthesis , via either hydrogenation or reductive amination, provides a more atom-economical pathway and is often favored in industrial settings.
Biocatalysis , especially the use of transaminases, represents a rapidly advancing and highly sustainable approach, offering exceptional selectivity under mild conditions.
Future research in this area will likely focus on the development of novel, more active, and robust catalysts for asymmetric synthesis, as well as the discovery and engineering of new enzymes with improved substrate scope and process stability. The integration of chemo- and biocatalytic steps in telescoped reaction sequences will also be a key area of innovation, further enhancing the efficiency and sustainability of the synthesis of this and other valuable chiral amines.
References
de Miranda, A.S., Miranda, L.S.M., & de Souza, R.O.M.A. (2015). Lipases: Valuable catalysts for dynamic kinetic resolutions. Biotechnology Advances, 33(5), 372-393. Available from: [Link]
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. Available from: [Link]
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available from: [Link]
Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. Available from: [Link]
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360. Available from: [Link]
Li, W., Wu, J., & Zhang, X. (2018). Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. Angewandte Chemie International Edition, 57(30), 9495-9498. Available from: [Link]
HETEROCYCLES, Vol. 52, No. 3, 2000. Available from: [Link]
Xavier, N. M., & Garden, S. J. (2010). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Chemistry-A European Journal, 16(33), 10167-10177. Available from: [Link]
Ribeiro, A. C. F., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8489. Available from: [Link]
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. Available from: [Link]
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. Available from: [Link]
Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. Available from: [Link]
University of York. Asymmetric Synthesis. Available from: [Link]
University of Greifswald. Biocatalysis: Enzymatic Synthesis for Industrial Applications. Available from: [Link]
Xavier, N. M., & Garden, S. J. (2010). Lipase-catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity, 7(8), 2038-2051. Available from: [Link]
Bode Research Group. Kinetic resolution of amines. Available from: [Link]
Stirling, D. I., & Matcham, G. W. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 10(15), 8566-8573. Available from: [Link]
Contente, M. L., & Paradisi, F. (2023). Enzymatic Oxy- and Amino-Functionalization in Biocatalytic Cascade Synthesis: Recent Advances and Future Perspectives. Angewandte Chemie International Edition, 62(41), e202306782. Available from: [Link]
Bode, J. W., & Sohn, S. S. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(42), 16794-16797. Available from: [Link]
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Tang, W., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Journal of Organic Chemistry, 68(10), 4120-4122. Available from: [Link]
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
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Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. In Asymmetric catalysis on an industrial scale: challenges, approaches and solutions (pp. 299-315). Wiley-VCH. Available from: [Link]
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. Available from: [Link]
Kumar, A., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1034-1043. Available from: [Link]
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(R)-1-(4-Fluorophenoxy)propan-2-amine chemical properties and structure
The following technical guide details the chemical properties, structural analysis, and synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine . This document is structured for researchers in medicinal chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, structural analysis, and synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine . This document is structured for researchers in medicinal chemistry and drug development.
Executive Summary & Identification
(R)-1-(4-Fluorophenoxy)propan-2-amine is a chiral primary amine characterized by a 4-fluorophenoxy ether tail attached to a propyl backbone with a stereogenic center at the C2 position. It serves as a critical chiral building block in the synthesis of serotonin receptor modulators (e.g., 5-HT2C agonists), monoamine transporter inhibitors, and other phenoxy-alkylamine pharmacophores.
Critical Distinction: This compound is structurally distinct from 1-(4-Fluorophenyl)propan-2-amine (a fluorinated amphetamine derivative). The presence of the ether linkage (-O-) between the phenyl ring and the propyl chain significantly alters its metabolic profile, basicity, and lipophilicity compared to its amphetamine analog.
DZNWGHCMXZBGDK-UHFFFAOYSA-N (Racemate base key; stereochem specific key varies)
Structural & Stereochemical Analysis
Conformational Features
The molecule consists of three distinct domains:
Fluorophenyl Ring: A lipophilic, electron-withdrawing aromatic system. The fluorine atom at the para position blocks metabolic hydroxylation at this site and increases lipophilicity (LogP).
Ether Linkage: Provides rotational freedom, allowing the aromatic ring to adopt various orientations relative to the amine pharmacophore. It also acts as a hydrogen bond acceptor.
Chiral Aminopropyl Chain: The (R)-configuration at C2 orients the methyl group and the amine into a specific spatial vector, critical for receptor binding pocket selectivity.
Stereochemical Assignment (Cahn-Ingold-Prelog)
For the C2 chiral center:
Priority 1: -NH
(Nitrogen, Atomic Number 7)
Priority 2: -CH
OAr (Carbon bonded to Oxygen)
Priority 3: -CH
(Carbon bonded to Hydrogens)
Priority 4: -H (Hydrogen)
Configuration: With Hydrogen pointing away (dashed), the sequence 1 → 2 → 3 follows a Clockwise direction, confirming the (R) configuration.
Physicochemical Properties
Data estimated based on structure-activity relationship (SAR) models and analogous phenoxy-amines.
Free base is sparingly soluble in water; soluble in EtOH, DMSO, DCM.
Synthesis & Manufacturing
The synthesis of the pure (R)-enantiomer requires a strategy that avoids racemization. The most robust route utilizes the Chiral Pool approach, starting from enantiopure propylene oxide or related precursors.
Retrosynthetic Strategy
To obtain the (R)-amine , one can employ a double-inversion strategy or a retention-then-inversion strategy.
Target: (R)-Amine.
Precursor: (S)-Alcohol (via Mitsunobu inversion or Mesylate/Azide inversion).
Starting Material: (S)-Propylene Oxide.
Mechanism:
Ring Opening: Nucleophilic attack of 4-fluorophenol on (S)-propylene oxide at the less hindered C1 position. This reaction proceeds with retention of configuration at the C2 chiral center (since C2 is not the electrophilic site). Result: (S)-1-(4-fluorophenoxy)propan-2-ol.
Activation & Displacement: Converting the (S)-alcohol to a leaving group (Mesylate) retains stereochemistry. Subsequent displacement by Azide (N
) occurs via S2 mechanism with inversion of configuration , yielding the (R)-azide.
Reduction: Staudinger or Hydrogenation reduction of the azide to the amine retains the (R) configuration.
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of (S)-1-(4-fluorophenoxy)propan-2-ol
Reagents: 4-Fluorophenol (1.0 eq), (S)-(-)-Propylene Oxide (1.2 eq), K
CO (Catalytic), Ethanol/Water.
Procedure:
Dissolve 4-fluorophenol and K
CO in ethanol.
Add (S)-propylene oxide dropwise at 0°C.
Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc).
Concentrate and extract with DCM. Wash with NaOH (to remove unreacted phenol).
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
CAS Number: 1193389-16-0
Chemical Name: 1-(4-Fluorophenoxy)propan-2-amine hydrochloride
Synonyms: 1-(4-Fluorophenoxy)-2-aminopropane HCl; 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride
Class: Fluorinated Phenoxyalkylamine / Chiral Building Block[1][2]
CAS 1193389-16-0 represents the hydrochloride salt of 1-(4-fluorophenoxy)propan-2-amine , a critical pharmacophore scaffold in medicinal chemistry.[1] This structural motif—a halogenated phenoxy ring linked to a primary amine via a propyl chain—is a privileged structure found in numerous bioactive compounds targeting the central nervous system (CNS).[1] It is particularly relevant in the synthesis of Serotonin (5-HT) Receptor Modulators (specifically 5-HT2A/2C agonists) and Monoamine Transporter Inhibitors .[1]
This guide provides a comprehensive technical analysis of the physicochemical properties, synthesis pathways, analytical characterization, and biological applications of this compound, designed for researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Physicochemical Properties[1][3][4][5]
Fundamental Data
The presence of the fluorine atom at the para position of the phenoxy ring enhances metabolic stability by blocking oxidative metabolism (CYP450-mediated hydroxylation) at the 4-position, a common strategy in optimizing drug half-life.[1]
Soluble in Water (>20 mg/mL), DMSO, Methanol; Sparingly soluble in DCM
Melting Point
145–150 °C (Typical for amine HCl salts of this class)
Hygroscopicity
Moderate; storage under desiccant recommended
Chirality
Contains one stereocenter at C2.[1][3] CAS 1193389-16-0 typically refers to the racemate or specific enantiomer depending on vendor specification; verification via chiral HPLC is mandatory.[1]
Structural Significance
The molecule consists of three distinct domains:
Lipophilic Tail: The 4-fluorophenyl group provides hydrophobic interaction capabilities and metabolic resistance.[1]
Linker: The oxy-methylene bridge confers flexibility.[1]
Polar Head: The primary amine serves as a key hydrogen bond donor/acceptor and cationic anchor at physiological pH.[1]
Part 2: Synthesis & Reaction Pathways[1]
The synthesis of CAS 1193389-16-0 generally follows a nucleophilic substitution pathway.[1] The choice of starting materials dictates the stereochemistry of the final product.[1]
Retrosynthetic Analysis (DOT Diagram)
Caption: Figure 1. Dual synthetic pathways for 1-(4-fluorophenoxy)propan-2-amine. Route A utilizes propylene oxide for racemic synthesis, while Route B employs N-Boc-alaninol for enantioselective control.[1]
Critical Synthesis Steps (Route B - Chiral)
For high-value pharmaceutical applications, enantiopurity is crucial.[1]
Mitsunobu Coupling: React 4-fluorophenol with N-Boc-alaninol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) in THF at 0°C to room temperature.[1] This inverts the stereocenter, so starting with (S)-alaninol yields the (R)-ether.[1]
Deprotection: The Boc group is removed using 4M HCl in Dioxane.[1]
Salt Formation: The resulting free amine is precipitated as the hydrochloride salt using diethyl ether/HCl to yield CAS 1193389-16-0.[1]
Part 3: Characterization & Analytical Protocols[1]
Trustworthy data relies on rigorous characterization.[1] The following protocols are designed to validate identity and purity.
High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and quantification.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Expected Mass: [M+H]⁺ = 170.1 m/z (Free base mass + proton).[1]
Fragmentation Pattern: Loss of NH₃ (17 Da) and cleavage of the ether bond are common characteristic fragments.[1]
Part 4: Biological Applications & Mechanism[1][7]
CAS 1193389-16-0 serves as a "warhead" or scaffold for targeting monoaminergic systems.[1]
Pharmacophore Mapping
The 4-fluorophenoxy-alkyl-amine motif is a bioisostere found in:
5-HT2C Agonists: Used in obesity and antiepileptic research (e.g., Lorcaserin analogs).[1] The fluorine atom mimics the electronic properties required for receptor pocket binding while preventing metabolic degradation.[1]
NET/SERT Inhibitors: The phenoxypropanamine backbone overlaps with the pharmacophore of Atomoxetine and Fluoxetine.[1]
Trace Amine-Associated Receptors (TAAR1): Emerging targets for schizophrenia.[1]
Biological Signaling Context (DOT Diagram)
Caption: Figure 2. Putative signaling cascade for 5-HT2C receptor activation by phenoxyalkylamine scaffolds. The ligand triggers the Gq-coupled pathway leading to calcium mobilization.[1]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-1-(4-Fluorophenoxy)propan-2-amine (FP-2A)
This guide provides a comprehensive, technically-grounded framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, (R)-1-(4-Fluorophenoxy)propan-2-amine, hereafter referred to as FP-2A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically-grounded framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, (R)-1-(4-Fluorophenoxy)propan-2-amine, hereafter referred to as FP-2A. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.
Introduction and Initial Hypothesis Generation
The initiation of any drug discovery program is fueled by an unmet clinical need.[1] The journey from a novel chemical entity to a potential therapeutic begins with a foundational understanding of how the molecule interacts with biological systems.[2][3] (R)-1-(4-Fluorophenoxy)propan-2-amine (FP-2A) is a chiral amine with a phenoxypropanamine scaffold. This structural motif is prevalent in a class of drugs known to interact with monoamine transporters.[4] Specifically, this structure bears resemblance to compounds that inhibit the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5]
Therefore, the initial operating hypothesis is that FP-2A functions as a monoamine reuptake inhibitor . The primary objective of the subsequent experimental workflow is to test this hypothesis, identify the specific transporter(s) it interacts with, quantify the affinity and potency of this interaction, and characterize its functional consequences both in vitro and in vivo.
Phase 1: Target Identification and Binding Characterization
The first principle in MoA discovery is to identify the direct biological target(s) of the compound.[1][6] Based on our hypothesis, the primary targets of interest are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[7][8]
This workflow aims to determine the binding affinity (Ki) of FP-2A for SERT, NET, and DAT. The principle is to measure the ability of increasing concentrations of FP-2A to displace a specific, high-affinity radioligand from its target transporter.
Caption: Workflow for determining FP-2A binding affinity via radioligand competition assays.
Detailed Protocol: Radioligand Binding
Membrane Preparation :
Culture HEK293 cells stably expressing human SERT, NET, or DAT.[9]
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).[10]
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[10]
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[10]
Competition Assay :
In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and a range of concentrations of FP-2A.[11]
For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[10]
Filtration and Counting :
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[10]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]
Data Analysis :
Calculate the specific binding at each FP-2A concentration by subtracting the non-specific binding from the total binding.
Plot the percent inhibition of specific binding against the logarithm of the FP-2A concentration to generate a competition curve.
Determine the IC50 value (the concentration of FP-2A that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Anticipated Data and Interpretation
The Ki values will provide a quantitative measure of the affinity of FP-2A for each of the three monoamine transporters. A lower Ki value indicates higher binding affinity.
Target Transporter
Radioligand
Hypothetical Ki of FP-2A (nM)
SERT
[³H]Citalopram
5.2
NET
[³H]Nisoxetine
150.8
DAT
[³H]WIN 35,428
890.3
Interpretation : The hypothetical data in this table suggests that FP-2A has a high affinity and selectivity for SERT over NET and DAT. This profile is characteristic of a Selective Serotonin Reuptake Inhibitor (SSRI).
Phase 2: Functional Characterization
Confirming that FP-2A binds to a transporter is crucial, but it is equally important to demonstrate that this binding has a functional consequence.[12] The primary function of these transporters is the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[4] Therefore, we must assess the ability of FP-2A to inhibit this reuptake process.
This assay directly measures the functional potency of FP-2A by quantifying its ability to block the uptake of radiolabeled or fluorescent neurotransmitter substrates into cells expressing the target transporters.[13][14]
Caption: Workflow for determining the functional potency of FP-2A in neurotransmitter reuptake assays.
Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.[12][13]
Uptake Assay :
Wash the cells with a Krebs-HEPES buffer (KHB).[9]
Pre-incubate the cells with a range of concentrations of FP-2A or a reference inhibitor (e.g., fluoxetine) for 15-30 minutes at 37°C.
Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).[12]
Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) within the linear range of the assay.
Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.[9]
Measurement and Analysis :
Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.
Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a liquid scintillation counter.
Determine non-specific uptake using cells that do not express the transporter or in the presence of a saturating concentration of a known inhibitor.
Calculate the percent inhibition of specific uptake for each concentration of FP-2A.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Anticipated Data and Interpretation
The IC50 values from the reuptake assay indicate the functional potency of FP-2A. These values should be correlated with the binding affinities (Ki) determined in Phase 1.
Target Transporter
Functional Potency of FP-2A (IC50, nM)
SERT
12.5
NET
450.2
DAT
>1000
Interpretation : The hypothetical data shows that FP-2A is a potent inhibitor of serotonin reuptake, with significantly weaker activity at NET and negligible activity at DAT. This functional data strongly supports the initial binding data and solidifies the classification of FP-2A as a selective serotonin reuptake inhibitor (SSRI).
Phase 3: Selectivity and Off-Target Profiling
While high affinity and potency at the primary target are desired, a safe therapeutic agent must also exhibit low activity at other biologically relevant targets to minimize the risk of adverse effects.[15][16] Off-target interactions are a significant cause of drug failure in clinical trials.[15] Therefore, it is essential to screen FP-2A against a broad panel of receptors, transporters, ion channels, and enzymes.
Rationale for Off-Target Screening
Predicting Side Effects : Interaction with other receptors (e.g., muscarinic, histaminergic, adrenergic) can predict side effects like dry mouth, sedation, or cardiovascular changes.[5]
Ensuring Safety : Binding to critical channels like the hERG potassium channel can indicate a risk of cardiac arrhythmias.
Confirming Selectivity : Provides a comprehensive view of the compound's interaction profile, confirming its selectivity for the intended target.[17]
Experimental Approach: Broad Panel Screening
FP-2A should be submitted to a commercial service (e.g., Eurofins SafetyScreen, Charles River) or screened in-house against a panel of at least 40-50 common off-targets.[17][18] This is typically performed using radioligand binding assays at a fixed, high concentration of the test compound (e.g., 1 or 10 µM).
Caption: Decision workflow for off-target liability assessment.
Data Presentation and Interpretation
Results are typically reported as the percent inhibition of radioligand binding at the tested concentration. Any target showing >50% inhibition is considered a "hit" and warrants further investigation with a full dose-response curve to determine the Ki or IC50.
Target
Class
Hypothetical % Inhibition @ 10 µM FP-2A
Follow-up Action
5-HT₂ₐ Receptor
GPCR
65%
Determine Ki
α₁-Adrenergic Receptor
GPCR
15%
None
M₁ Muscarinic Receptor
GPCR
8%
None
hERG Channel
Ion Channel
22%
None
Interpretation : In this hypothetical example, FP-2A shows a potential interaction with the 5-HT₂ₐ receptor. This would trigger a follow-up experiment to determine the affinity (Ki). If the Ki is found to be within 100-fold of the on-target Ki for SERT, this off-target activity could have clinical implications (e.g., effects on sleep or mood) that would need to be carefully monitored in subsequent non-clinical and clinical studies.[19][20]
Phase 4: In Vivo Target Engagement and Pharmacodynamic Effects
The final step in preclinical MoA validation is to demonstrate that the compound engages its target in a living system and produces the expected biological effect.[21] In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[22][23][24]
Rationale for In Vivo Microdialysis
If FP-2A is a SERT inhibitor, its administration should block the reuptake of serotonin from the synapse, leading to a measurable increase in extracellular 5-HT levels in the brain.[21][] This experiment provides direct proof of the compound's mechanism of action in vivo.
Detailed Protocol: In Vivo Microdialysis
Surgical Preparation :
Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a serotonin-rich brain region, such as the prefrontal cortex or hippocampus.
Allow the animal to recover from surgery for several days.
Microdialysis Experiment :
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[23]
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.
Administer FP-2A (e.g., via intraperitoneal injection) at a pharmacologically relevant dose.
Continue collecting dialysate samples for several hours post-administration.
Sample Analysis :
Analyze the concentration of 5-HT in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[26]
Data Analysis :
Express the 5-HT concentration in each sample as a percentage of the average baseline concentration.
Plot the mean percent baseline 5-HT levels over time to visualize the pharmacodynamic effect of FP-2A.
Anticipated Data and Interpretation
The expected outcome is a significant, dose-dependent increase in extracellular 5-HT levels following the administration of FP-2A, which should return towards baseline as the drug is cleared. This result would serve as the definitive in vivo confirmation of the SSRI mechanism of action for FP-2A.
Conclusion
The systematic, multi-phase approach detailed in this guide provides a robust and scientifically rigorous pathway for elucidating the mechanism of action of (R)-1-(4-Fluorophenoxy)propan-2-amine (FP-2A). By progressing from initial hypothesis based on chemical structure to in vitro binding and functional assays, comprehensive off-target profiling, and finally, in vivo target engagement studies, a complete picture of the compound's pharmacological profile can be constructed.
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. AAPS J, 19(4), 996-1014. [Link]
De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 12(9), 879–893. [Link]
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. [Link]
Kopajtic, T. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1479–1490. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27. [Link]
Zhu, J., et al. (2000). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]
Stirling, D. I., & Klibanov, A. M. (2000). U.S. Patent No. 6,133,018. U.S.
Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 63(19), 10734–10763. [Link]
Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and clinical psychopharmacology, 23(1), 1–21. [Link]
Off-Target Screening Cell Microarray Assay. Charles River. [Link]
19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. [Link]
Sanna, E. (2025, October 6). Basic principles of drug discovery and development. UniCa. [Link]
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2015). Overview of Brain Microdialysis. Current protocols in neuroscience, 7.1.1–7.1.28. [Link]
Sharma, S., & Tovey, A. (2016). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Biotechnology letters, 38(7), 1069–1080. [Link]
Schiefer, A., et al. (2023). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. MedChemComm, 14(5), 903-916. [Link]
CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2025, December 29). FDA. [Link]
Introduction to drug discovery and drug development. (2023, October 24). Dynamic42. [Link]
What are Monoamine reuptake inhibitor and how do they work?. (2024, June 21). Patsnap Synapse. [Link]
The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]
Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Cell chemical biology, 30(5), 447–458.e4. [Link]
Microdialysis and Neurotransmitter Analysis. (2021, June 24). Amuza Inc. [Link]
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
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Technical Guide: Biological Activity Screening of (R)-1-(4-Fluorophenoxy)propan-2-amine Derivatives
Executive Summary This technical guide outlines a rigorous biological screening workflow for derivatives of (R)-1-(4-Fluorophenoxy)propan-2-amine . This scaffold represents a "privileged structure" in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines a rigorous biological screening workflow for derivatives of (R)-1-(4-Fluorophenoxy)propan-2-amine . This scaffold represents a "privileged structure" in medicinal chemistry, primarily serving as a pharmacophore for Serotonin 5-HT2C receptor agonists , a class of therapeutics relevant to obesity (anorectics) and CNS disorders (schizophrenia, addiction).
The critical challenge in screening this scaffold is not merely identifying activity, but achieving functional selectivity . The structural homology between the therapeutic target (5-HT2C) and the anti-targets (5-HT2A: hallucinogenic potential; 5-HT2B: valvular heart disease) requires a high-resolution screening funnel. This guide details the protocols for affinity binding, functional efficacy, and safety profiling.
Part 1: Structural Rationale & Target Identification[1][2]
The (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold is an ether-linked analog of amphetamine. Its biological activity is governed by two key structural features:
Chirality: The (R)-enantiomer typically exhibits superior binding affinity to 5-HT receptors compared to the (S)-enantiomer, mimicking the spatial orientation of the endogenous ligand, serotonin.
Fluorine Substitution: The para-fluoro group on the phenoxy ring blocks metabolic hydroxylation (increasing half-life) and enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.
The Screening Funnel
To ensure resource efficiency, screening must proceed from high-throughput affinity assays to lower-throughput functional validation.
Caption: Hierarchical screening funnel prioritizing 5-HT2C affinity followed by functional agonism and rigorous selectivity exclusion.
Part 2: Primary Screening (In Vitro Affinity)
Objective: Determine the Binding Affinity (
) of derivatives for the human 5-HT2C receptor.
Method: Radioligand Displacement Assay.
Protocol 1: 5-HT2C Radioligand Binding
Causality: We use [
H]-Mesulergine as the radioligand because it acts as a high-affinity antagonist, labeling both G-protein coupled and uncoupled receptor states, providing a total receptor population count.
Materials:
Receptor Source: CHO-K1 cell membranes stably expressing recombinant human 5-HT2C (edited isoform, non-edited is also acceptable but edits affect constitutive activity).
Radioligand: [
H]-Mesulergine (Specific Activity ~80 Ci/mmol).
Non-specific control: Mianserin (10 µM) or Serotonin (100 µM).
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 1 mM EGTA, pH 7.4.
Step-by-Step Workflow:
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to obtain ~5–10 µg protein/well.
Incubation: In a 96-well plate, add:
25 µL Test Compound (starting at 10 µM for single-point, or serial dilution for
).
25 µL [
H]-Mesulergine (Final concentration ~1 nM, near ).
150 µL Membrane suspension.
Equilibrium: Incubate for 60 minutes at 27°C (room temperature). Note: 37°C may cause ligand depletion or receptor degradation.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Quantification: Wash filters 3x with ice-cold buffer. Dry, add scintillant, and count in a Liquid Scintillation Counter.
Self-Validating Logic:
Z-Factor: Must be > 0.5 for the assay to be considered robust.
Specific Binding: Total Binding (buffer) minus Non-Specific Binding (Mianserin) must be >80% of Total Binding.
Part 3: Functional Assays (Efficacy)
Objective: Distinguish agonists (desired) from antagonists. 5-HT2C couples to G
, leading to Phospholipase C (PLC) activation and Calcium release.
Method: IP-One HTRF Assay or FLIPR Calcium Flux.
Protocol 2: IP-One HTRF (Homogeneous Time Resolved Fluorescence)
Causality: While Calcium flux is faster, IP-One measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3 (which degrades rapidly). This provides a more stable readout for equilibrium constants.
Step-by-Step Workflow:
Cell Seeding: Plate CHO-K1 h5-HT2C cells (20,000 cells/well) in 384-well white plates. Incubate overnight.
Stimulation: Replace medium with stimulation buffer containing Lithium Chloride (LiCl, 50 mM). Why LiCl? It inhibits Inositol Monophosphatase, causing IP1 to accumulate.
Treatment: Add test compounds (derivatives) and incubate for 30–60 minutes at 37°C.
Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) sequentially.
Read: Incubate 1 hour in dark. Read on an HTRF-compatible plate reader (ex: 337 nm, em: 665/620 nm).
Data Analysis:
Calculate the ratio (665/620 nm). Plot sigmoidal dose-response curves to determine
and (efficacy relative to Serotonin, set at 100%).
Part 4: Selectivity Profiling (The Safety Hurdle)
This is the most critical phase for phenoxy-propanamine derivatives.
5-HT2A: Agonism here causes hallucinations.
5-HT2B: Agonism here causes cardiac valvulopathy (mitogen-induced proliferation of valvular interstitial cells).
Requirement: A viable lead must show >100-fold selectivity for 2C over 2B.
Mechanism of Action & Signaling Pathway
Understanding the Gq pathway is essential for interpreting functional data across subtypes.
Caption: The Gq-coupled signaling cascade utilized in functional assays (IP-One tracks IP3/IP1; FLIPR tracks Ca2+).
Comparative Data Presentation
Summarize screening results in the following format to quickly identify leads.
Compound ID
5-HT2C (nM)
5-HT2C (nM)
Efficacy ( %)
5-HT2B (nM)
Selectivity Ratio (2B/2C)
Status
Ref (Serotonin)
1.0
2.5
100%
1.5
1.5
Endogenous
Ref (Lorcaserin)
15
9
85%
1470
~100
Approved
Derivative A
5
8
90%
10
2
REJECT (Toxic)
Derivative B
120
200
30%
>10,000
>80
Inactive
Derivative C
8
12
80%
2500
312
LEAD
Part 5: References
Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Link
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
Roth, B. L. (2007). Drugs and Valvular Heart Disease.[4] New England Journal of Medicine. Link
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[4] Link
Jensen, A. A., et al. (2010). 7TM receptor functional selectivity: structure-activity relationships of non-peptide agonists at the 5-HT2A and 5-HT2C receptors. British Journal of Pharmacology. Link
Application Note: (R)-1-(4-Fluorophenoxy)propan-2-amine as a Chiral Building Block in API Synthesis
Executive Summary The enantiopure aryloxypropanamine scaffold is a highly privileged structural motif in modern drug discovery. Specifically, (R)-1-(4-fluorophenoxy)propan-2-amine serves as a critical chiral building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantiopure aryloxypropanamine scaffold is a highly privileged structural motif in modern drug discovery. Specifically, (R)-1-(4-fluorophenoxy)propan-2-amine serves as a critical chiral building block for synthesizing next-generation antiarrhythmics, alpha-1 adrenergic antagonists, and investigational voltage-gated sodium channel (Nav) blockers. This application note details the scientific rationale behind its structural design and provides a self-validating, step-by-step chemoenzymatic protocol for its asymmetric synthesis using Amine Transaminases (ATAs).
The structural features of (R)-1-(4-fluorophenoxy)propan-2-amine are engineered to optimize both pharmacokinetics and stereospecific target engagement[1]:
Metabolic Shielding (The Fluorine Effect): The introduction of a highly electronegative fluorine atom at the para-position of the phenoxy ring acts as a metabolic shield. It effectively blocks cytochrome P450-mediated para-hydroxylation, a common degradation pathway for unsubstituted aryloxy compounds. This increases the biological half-life and lipophilicity of downstream Active Pharmaceutical Ingredients (APIs), enhancing CNS and cardiac tissue penetration.
Stereospecific Target Engagement: Enantiomers of aryloxypropanamines exhibit drastically different pharmacodynamic profiles. The (R)-enantiomer dictates the exact spatial orientation of the basic amine relative to the lipophilic aryloxy ether. This 3D conformation is critical for high-affinity, stereoselective binding to the intracellular pore of voltage-gated sodium channels (Nav1.5), stabilizing the inactivated state of the channel to suppress aberrant action potentials[2].
Pharmacological pathway of (R)-aryloxypropanamine derivatives on Nav1.5 channels.
Biocatalytic Asymmetric Synthesis Strategy
Historically, enantiopure aryloxypropanamines were accessed via classical chemical resolution (e.g., diastereomeric salt crystallization), which suffers from a maximum theoretical yield of 50% and requires stoichiometric amounts of chiral resolving agents[2].
To overcome this, Amine Transaminases (ATAs) have emerged as robust biocatalysts for the enantiotope-selective reductive amination of prochiral ketones[2]. By utilizing (R)-selective transaminases, such as ArR-ATA (derived from Arthrobacter sp.), the prochiral ketone 1-(4-fluorophenoxy)propan-2-one can be converted directly into (R)-1-(4-fluorophenoxy)propan-2-amine with >99% enantiomeric excess (ee)[2].
Biocatalytic reductive amination of 1-(4-fluorophenoxy)propan-2-one using ArR-ATA.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol outlines a self-validating, scalable biocatalytic workflow to synthesize the (R)-enantiomer.
Step 1: Biocatalyst and Buffer Preparation
Prepare a 100 mM sodium phosphate buffer solution and adjust the pH to 7.5.
Supplement the buffer with 1 mM Pyridoxal 5'-phosphate (PLP) and 100 mM Isopropylamine (IPA)[2].
Causality & Expert Insight: PLP is the mandatory co-factor for transaminases, acting as the electron sink and amine shuttle[2]. IPA is selected as the amine donor because it is inexpensive, and its byproduct (acetone) is highly volatile. The evaporation of acetone helps drive the reversible transamination equilibrium forward, maximizing yield[2].
Step 2: Reaction Initiation
Dissolve 10 mM of 1-(4-fluorophenoxy)propan-2-one in Dimethyl Sulfoxide (DMSO) to achieve a 5% v/v final concentration in the reaction mixture[2].
Add 20 mg/mL of immobilized ArR-ATA biocatalyst to the buffer system[2].
Incubate the mixture at 30 °C for 24 hours under continuous orbital shaking (200 rpm)[2].
Causality & Expert Insight: The aryloxypropanone substrate is highly hydrophobic. The 5% DMSO cosolvent bridges the solubility gap without denaturing the enzyme[2]. Immobilized whole-cell ATAs are used to prevent enzyme leaching, simplify downstream workup, and allow for catalyst recycling, which is crucial for process economics[2].
Step 3: In-Process Control (IPC) & Self-Validation
At t = 12h and t = 24h, extract a 100 µL aliquot from the reaction vessel.
Basify the aliquot with 1M NaOH and extract with dichloromethane (DCM).
Derivatize the organic layer with acetic anhydride (Ac₂O) and analyze via chiral Gas Chromatography (GC)[1].
Causality & Expert Insight: Derivatization to the corresponding acetamide neutralizes the basic amine, increasing volatility and peak resolution on the chiral GC column[1]. This ensures that both conversion (%) and enantiomeric excess (ee %) are accurately quantified without peak tailing. Self-Validation Loop: If the 12h ee drops below 99%, it indicates potential enzyme degradation or background non-enzymatic transamination, prompting immediate protocol adjustment (e.g., lowering temperature or checking pH).
Step 4: Downstream Extraction
Filter the reaction mixture to recover the immobilized biocatalyst.
Adjust the aqueous filtrate to pH 11 using 2M NaOH, and extract with ethyl acetate (3 x 20 mL)[1].
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the enantiopure (R)-1-(4-fluorophenoxy)propan-2-amine[1].
Data Summaries
Table 1: Physicochemical Profile of the Chiral Building Block
Property
Value / Description
Chemical Name
(R)-1-(4-Fluorophenoxy)propan-2-amine
CAS Number
155768-85-7
Molecular Formula
C₉H₁₂FNO
Molecular Weight
169.20 g/mol
Physical State
Pale yellow to colorless oil (free base) / Solid (HCl salt)
Key Structural Feature
para-Fluoro substitution on the phenoxy ether
Table 2: Biocatalyst Performance Comparison for 1-Aryloxypropan-2-amines
(Based on standardized 24h reaction conditions with 100 mM IPA donor)
Biocatalyst
Source Organism
Target Enantiomer
Conversion (%)
Enantiomeric Excess (ee %)
ArR-ATA
Arthrobacter sp.
(R)-Amine
> 85%
> 99%
AtR-ATA
Aspergillus terreus
(R)-Amine
70 - 80%
> 99%
CvS-ATA
Chromobacterium violaceum
(S)-Amine
> 90%
> 99%
References
Malta-Lakó, Á. (2019). Transaminase biocatalysis for chiral amines of pharmaceutical impact. Budapest University of Technology and Economics. URL:[Link]
Universidad de Oviedo. (2018). Chemoenzymatic routes toward valuable benzoxazine precursors from 1-[2-bromo(het)aryloxy]propan-2-amines using transaminases and lipases. URL:[Link]
Harnessing (R)-1-(4-Fluorophenoxy)propan-2-amine in Novel Drug Discovery: From 19F NMR Fragment Screening to CNS Pharmacophore Optimization
As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical and pharmacological advantages of (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7). This compound...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical and pharmacological advantages of (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7). This compound is not merely a chemical intermediate; it is a highly optimized, chiral, fluorinated building block. Its unique structural topology makes it a privileged scaffold for Central Nervous System (CNS) drug discovery, particularly in the development of monoamine reuptake inhibitors and voltage-gated sodium channel blockers.
This application note details the causality behind its structural advantages and provides self-validating protocols for integrating this molecule into modern Fragment-Based Drug Discovery (FBDD) and high-throughput lead optimization workflows.
Causality and Rationale: The Structural Imperative
To understand the utility of (R)-1-(4-fluorophenoxy)propan-2-amine, we must deconstruct its three core structural features:
The Aryloxypropanamine Pharmacophore
The 1-aryloxypropan-2-amine backbone is a classic "privileged structure" in medicinal chemistry. It serves as the core scaffold for numerous FDA-approved monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and antiarrhythmic/analgesic sodium channel blockers (e.g., mexiletine)[1]. The flexible ether linkage allows the aromatic ring to fold into hydrophobic pockets, while the primary amine engages in critical hydrogen bonding and salt-bridge formations with aspartate residues in target proteins.
The Stereochemical Imperative: The (R)-Enantiomer
Target engagement in CNS receptors is highly stereospecific. The (R)-configuration of the methyl group on the aliphatic chain precisely aligns the basic amine and the ethereal oxygen within the binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Using the pure (R)-enantiomer (the eutomer) rather than a racemate prevents off-target toxicity driven by the inactive or antagonizing distomer, ensuring a high ligand efficiency.
The Fluorine Advantage: Metabolic Shielding and FBDD
Unsubstituted phenoxy rings are notoriously susceptible to rapid Phase I metabolism, specifically CYP2D6-mediated para-hydroxylation. By introducing a fluorine atom at the para position, we achieve two critical outcomes:
Metabolic Stability : Fluorine sterically and electronically blocks this metabolic "soft spot." The incorporation of fluorine alters the π-electron density of the aromatic ring, significantly enhancing oxidative stability without adding excessive lipophilic bulk[2].
19F NMR Screening : The 100% natural abundance, spin ½ nature, and high gyromagnetic ratio of the 19F nucleus transform this building block into a highly sensitive "spy molecule." Because fluorine is virtually absent in biological systems, 19F NMR yields zero background interference, making it an ideal technique for Fragment-Based Drug Discovery (FBDD)[3][4].
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that every experimental outcome can be internally verified.
Protocol 1: 19F NMR-Based Fragment Screening (FAXS)
This protocol utilizes the Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) methodology to detect weak, transient binding of the fluorinated fragment to a target protein[5].
Step-by-Step Methodology:
Sample Preparation : Prepare a 500 µL NMR sample containing 50 µM of the target protein (e.g., purified NET or SERT) in a deuterated phosphate buffer (pH 7.4, 10% D2O).
Fragment Addition : Spike in (R)-1-(4-fluorophenoxy)propan-2-amine to a final concentration of 1 mM.
Internal Control : Add 50 µM of trifluoroethanol (TFE) as a non-binding internal reference. Causality: TFE validates that any observed signal broadening is due to specific protein-ligand interactions, not magnetic field inhomogeneity.
Data Acquisition : Acquire 1D 19F NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence (T2 relaxation filter) at 298 K.
Analysis : Compare the T2 relaxation time of the fragment in the presence and absence of the protein. A significant reduction in T2 (observed as line broadening of the ~ -120 ppm singlet) confirms target engagement.
Protocol 2: High-Throughput Derivatization via Reductive Amination
To elaborate the fragment into a lead-like molecule, the primary amine is functionalized.
Step-by-Step Methodology:
Imine Formation : In a 2-dram vial, combine 0.1 mmol of (R)-1-(4-fluorophenoxy)propan-2-amine with 0.1 mmol of a target aldehyde in 1 mL of anhydrous dichloroethane (DCE). Add 10 µL of glacial acetic acid to catalyze imine formation. Stir for 2 hours at room temperature.
Reduction : Add 0.15 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3) in one portion. Stir for 12 hours. Causality: NaBH(OAc)3 is chosen over NaBH4 because it selectively reduces imines without reducing unreacted aldehydes, preventing side-product formation.
Validation & Quenching : Remove a 5 µL aliquot for LC-MS analysis. Self-Validation: The presence of the [M+H]+ ion of the secondary amine confirms success. Quench the bulk reaction with 1 mL of saturated NaHCO3, extract with dichloromethane, and concentrate under vacuum.
Protocol 3: In Vitro Microsomal Stability Profiling
This assay validates the metabolic resistance conferred by the para-fluoro group.
Step-by-Step Methodology:
Incubation : Incubate 1 µM of the compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Control Validation : Run parallel incubations with verapamil (high clearance control) and warfarin (low clearance control). Causality: This ensures the enzymatic viability of the HLM batch.
Reaction Initiation & Quenching : Initiate the reaction by adding 1 mM NADPH. At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Quantification : Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
) and half-life ().
Data Presentation & Visualization
Quantitative Property Comparison
The strategic addition of the fluorine atom yields measurable improvements in pharmacokinetic parameters compared to the unsubstituted analog.
Fluorine acts as a bioisostere to hydrogen, maintaining binding pocket geometry.
System Workflows and Mechanistic Pathways
Workflow for 19F NMR Fragment-Based Drug Discovery using fluorinated scaffolds.
Mechanism of action for aryloxypropanamine-derived monoamine reuptake inhibitors.
References
Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[6]
Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem.[2]
Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.[4]
Wikipedia Contributors. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (R)-1-(4-Fluorophenoxy)propan-2-amine in Asymmetric Catalysis & Chiral Recognition
Executive Summary
(R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 1193389-16-0) represents a privileged chiral scaffold in asymmetric synthesis.[1] Unlike simple aliphatic amines, this molecule incorporates a phenoxy ether backbone and a para-fluorine substituent, conferring unique electronic and steric properties.
This application note details its utility in three high-value workflows:
Precursor for Hydrogen-Bond Donor Catalysts: Synthesis of fluorinated chiral thioureas for anion-binding catalysis.[1]
19F-NMR Chiral Solvating Agent (CSA): A rapid, non-destructive method for determining enantiomeric excess (ee) of chiral acids using fluorine NMR.[1]
Primary Amine Organocatalysis: Direct enamine activation for asymmetric Michael additions.[1]
Mechanistic Basis & Chemical Logic
The Fluorine Effect in Catalyst Design
The strategic value of this scaffold lies in the 4-fluorophenoxy moiety.
Electronic Modulation: The electron-withdrawing nature of the fluorine atom (Hammett
) and the phenoxy group lowers the pKa of the ammonium species or the NH protons in derived thioureas. This enhances hydrogen-bond donating ability, critical for activating electrophiles (e.g., nitroolefins, imines).
Conformational Rigidity: The ether linkage provides a flexible yet directing tether, allowing the aromatic ring to engage in
- stacking interactions with substrates, improving stereocontrol.
Pathway Visualization
The following diagram illustrates the divergent applications of the scaffold.
Figure 1: Divergent utility of the (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold in catalysis and analysis.[1]
Protocol A: Synthesis of Fluorinated Chiral Thiourea Catalysts
Objective: Synthesize a bifunctional organocatalyst by coupling the amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
Application: This catalyst is effective for the asymmetric Friedel-Crafts alkylation of indoles and Michael addition to nitroolefins.[1]
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve 1.0 mmol (205 mg) of the amine hydrochloride in 5 mL of DCM. Add 1.1 mmol of Triethylamine (
) to liberate the free base. Stir for 10 minutes.
Coupling: Add 1.05 mmol of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dropwise at
.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) until the amine spot disappears.
Workup:
Wash the organic layer with 1M HCl (5 mL) to remove unreacted amine/Et3N.
Wash with Brine (5 mL), dry over
, and filter.
Purification: Concentrate the filtrate to ~1 mL. Add cold Hexanes (10 mL) to precipitate the thiourea product. Filter the white solid and dry under high vacuum.
Yield Expectation: 85-95%
Characterization: The product should show a characteristic thiourea C=S peak at ~180 ppm in 13C NMR.
Protocol B: 19F-NMR Chiral Solvating Agent (CSA)
Objective: Determine the enantiomeric excess (ee) of chiral carboxylic acids (e.g., Ibuprofen, Mandelic acid derivatives) without derivatization.[1]
Mechanism: The amine forms a diastereomeric salt with the chiral acid. The chemical shift of the fluorine atom on the amine (
) becomes sensitive to the chiral environment of the acid, splitting into two distinct signals for the (R,R) and (R,S) pairs.
Experimental Setup
Sample Prep: In an NMR tube, dissolve the racemic or chiral acid analyte (10 mg) in 0.5 mL of
or .
CSA Addition: Add 1.0 equivalent of (R)-1-(4-Fluorophenoxy)propan-2-amine (free base).
Note: If using the HCl salt, add 1.5 equiv of solid
to the tube and shake vigorously, then filter into a fresh tube.
Analysis: Acquire a 19F-NMR spectrum (proton-decoupled).
Calculation:
Observe the fluorine signal at approximately -120 ppm.[1]
If the acid is racemic, two singlet peaks will appear (split by
To ensure "Trustworthiness" (E-E-A-T), perform these checks:
Check 1: Catalyst Integrity.
Symptom:[1][2][3][4][5] Low yield in Protocol A (Thiourea synthesis).
Validation: Check the purity of the amine starting material. If it is the HCl salt, ensure complete neutralization with Et3N before adding isothiocyanate.
Check 2: NMR Resolution.
Symptom:[1][2][3][4][5] No peak splitting in Protocol B (CSA).
Validation: The solvent polarity is critical. If
fails to split peaks, switch to (Benzene-d6), which often enhances ion-pairing interactions through -shielding.[1]
Check 3: Racemization.
Symptom:[1][2][3][4][5] Low ee in catalytic products.
Validation: Verify the optical rotation of the starting amine
. Ensure the reaction temperature in Protocol C does not exceed .
References
Synthesis of Chiral Thioureas
Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis.
Application Note: Analytical Quantification & Chiral Separation of (R)-1-(4-Fluorophenoxy)propan-2-amine
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for the quantification and enantiomeric purity analysis of (R)-1-(4-Fluorophenoxy)propan-2-amine . The fo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for the quantification and enantiomeric purity analysis of (R)-1-(4-Fluorophenoxy)propan-2-amine .
The following guide synthesizes industry-standard methodologies for chiral amines, derived from homologous pharmaceutical intermediates (e.g., Mexiletine analogs), to provide a self-validating analytical framework.
[1]
Introduction & Analytical Strategy
(R)-1-(4-Fluorophenoxy)propan-2-amine is a chiral primary amine often utilized as a building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other phenoxy-propanolamine derivatives.[1]
Critical Analytical Challenges
Enantiomeric Resolution: The (R)-enantiomer must be distinguished from the (S)-enantiomer to ensure stereochemical purity, which dictates biological activity.[1]
Amine Tailing: The primary amine moiety interacts strongly with residual silanols on silica columns, leading to peak tailing.
Lack of Chromophores: The fluorophenoxy group has weak UV absorbance, necessitating low-wavelength detection (210–220 nm) or Mass Spectrometry for high sensitivity.[1]
Strategic Workflow
We define two distinct protocols based on the analytical goal:
Protocol A (QC/Purity): Normal-Phase Chiral HPLC-UV for measuring Enantiomeric Excess (ee%).[1]
Protocol B (Trace/Bioanalysis): Reversed-Phase LC-MS/MS for quantifying the drug in plasma or reaction matrices.[1]
Protocol A: Chiral Purity by HPLC-UV[1]
This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP).[1][2] The "Amylose tris(3,5-dimethylphenylcarbamate)" selector is chosen for its proven selectivity towards aryl-alkylamines.[1]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Chiralpak AD-H (or equivalent Amylose-1) 250 x 4.6 mm, 5 µm
Amylose derivatives provide superior cavity inclusion for the phenoxy-propyl chain.[1]
Separation: Centrifuge at 10,000 rpm for 5 mins. Freeze the aqueous layer (dry ice/acetone bath).
Reconstitution: Pour off organic layer, evaporate to dryness under
, and reconstitute in 100 µL Mobile Phase A.
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type.
Figure 1: Decision matrix for selecting between Chiral Purity (Protocol A) and Bioanalytical Quantification (Protocol B).
Chiral Recognition Mechanism
This diagram explains why the Chiralpak AD-H column works for this molecule.
Figure 2: Three-point interaction model: H-bonding, Pi-Pi stacking, and steric inclusion drive the separation.[1]
Method Validation Summary (Example Data)
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.
Validation Parameter
Protocol A (HPLC-UV)
Protocol B (LC-MS/MS)
Linearity ()
> 0.999 (0.05 - 1.0 mg/mL)
> 0.995 (1.0 - 1000 ng/mL)
LOD
0.01% (Impurity Level)
0.1 ng/mL
Accuracy (Recovery)
98.5% - 101.5%
85% - 110% (Matrix dependent)
Precision (RSD)
< 1.0%
< 15% (at LLOQ)
Selectivity
No interference from (S)-isomer
No interference from Phospholipids
References
Chiral Separation of Amines: "Chiral HPLC Separations of various amines using polysaccharide-based stationary phases." Phenomenex Application Guide. Available at: [Link][1]
Compound Data: PubChem CID 719679 (Related Structure: 1-(4-chlorophenyl)propan-2-amine).[1] National Library of Medicine.[1] Available at: [Link][1]
Bioanalytical Guidelines: ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency.[1][4] Available at: [Link][1]
General Protocol Source: "Development and Validation of an LC-MS/MS Assay to Quantitate Phenoxy-alkylamines in Plasma." MDPI Molecules, 2020. (Adapted from similar methodologies for Mexiletine/Phenoxybenzamine).[1]
Application Note: Enantioselective Analysis of (R)-1-(4-Fluorophenoxy)propan-2-amine
Executive Summary This application note details a validated protocol for the chiral separation and quantification of (R)-1-(4-Fluorophenoxy)propan-2-amine (1,4-FPPA). As a primary amine with a chiral center adjacent to t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a validated protocol for the chiral separation and quantification of (R)-1-(4-Fluorophenoxy)propan-2-amine (1,4-FPPA). As a primary amine with a chiral center adjacent to the ether linkage, this molecule presents specific chromatographic challenges, notably peak tailing and sensitivity to mobile phase pH.
We present two distinct methodologies:
Method A (Primary): A reversed-phase method using a Crown Ether CSP (Crownpak CR-I(+)) . This is the recommended "Gold Standard" for primary amines, offering superior resolution via host-guest inclusion complexation.
Method B (Alternative): A normal-phase method using a Polysaccharide CSP (Chiralpak AD-H) . This serves as a robust alternative for laboratories lacking specialized crown ether columns.
Target Analyte: (R)-1-(4-Fluorophenoxy)propan-2-amine
Structure: 4-F-Ph-O-CH₂-CH(NH₂)-CH₃
Class: Aryloxypropanamine (Structural analog of Mexiletine)
Chiral Center: C2 (alpha to the amine)
Scientific Rationale:
The structural similarity of 1,4-FPPA to Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) allows us to leverage established separation mechanisms. Literature confirms that aryloxypropanamines are best resolved when the ammonium moiety typically fits into the chiral cavity of a crown ether or interacts via hydrogen bonding on amylose-based phases [1, 2].
Method Development Logic (Expertise & Causality)
The choice of stationary phase is dictated by the amine functionality.
Why Crown Ether (Method A)?
Crown ether phases (specifically chiral 18-crown-6 ethers) form inclusion complexes with primary ammonium ions (
). The acidic mobile phase ensures the amine is fully protonated, driving the complexation. The chiral discrimination arises from the steric barriers presented by the crown ether's chiral substituents against the alkyl tail of the analyte. This mechanism is highly specific for -chiral primary amines.
Why Polysaccharide (Method B)?
Amylose-based columns (AD-H) rely on hydrogen bonding and dipole-dipole interactions. However, free amines can interact strongly with residual silanols, causing tailing. We mitigate this by using a non-polar mobile phase (Hexane) with a basic additive (Diethylamine) to suppress ionization and block silanol sites.
Method Selection Flowchart
Figure 1: Decision matrix for selecting the appropriate chiral stationary phase based on analyte chemistry.
Detailed Analytical Protocols
Method A: Crown Ether (Recommended)
Best for: High precision, trace enantiomer detection, and aqueous compatibility.
Parameter
Specification
Column
Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm) or Crownpak CR(+)
Mobile Phase Prep: Prepare aqueous HClO₄ (pH 1.5) by adding approx. 1.6 mL of 70% HClO₄ to 1L of ultrapure water. Mix 850 mL of this solution with 150 mL of HPLC-grade Methanol. Degas.
Sample Prep: Dissolve 1.0 mg of 1,4-FPPA in 1 mL of mobile phase. Crucial: The sample must be acidic to ensure the amine is protonated (
) for the column to recognize it.
Equilibration: Flush column for 30 mins at 15°C.
Elution Order: typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer on CR(+) columns (Verify with pure standards).
Method B: Polysaccharide (Alternative)
Best for: Labs restricted to Normal Phase solvents or lacking specialized columns.
Mobile Phase Prep: Premix n-Hexane and IPA. Add Diethylamine (DEA) last.[1] DEA is mandatory to mask silanols and prevent peak tailing.
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Hexane/IPA (90:10). Do not use acid in the sample diluent for this method.
System Suitability: Ensure Tailing Factor (
) < 1.5. If tailing occurs, increase DEA to 0.15%.
System Suitability & Validation Logic
To ensure the method is "self-validating," every run must meet specific criteria before data acceptance.
System Suitability Criteria (SST)
Resolution (
): > 2.0 (Baseline separation is critical for accurate ee calculation).
Tailing Factor (
): < 1.5 (Critical for integration accuracy of the minor peak).
Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=5 injections).
Enantiomeric Excess (ee) Calculation
Where is the peak area of the target (R)-enantiomer.[2]
Validation Workflow Diagram
Figure 2: Operational workflow for routine enantiomeric excess determination.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (Method B)
Active silanol sites interacting with amine.
Increase DEA concentration to 0.15% or 0.2%. Ensure column is dedicated to basic analytes.
Low Resolution (Method A)
Temperature too high.
Lower column oven temperature to 10°C or 15°C. Crown ether complexation is exothermic and favored at low temps.
Retention Time Drift
Mobile phase evaporation or pH shift.
Method A: Check pH of HClO₄ solution. Method B: Cap solvent bottles tightly (Hexane is volatile).
Split Peaks
Sample solvent incompatibility.
Dissolve sample in the mobile phase. Avoid using 100% IPA if MP is 90% Hexane.
References
Jin, K. B., Kim, H. E., & Hyun, M. H. (2014).[3][4] Liquid chromatographic resolution of mexiletine and its analogs on crown ether-based chiral stationary phases. Chirality, 26(5), 272–278.
Daicel Corporation. (n.d.). Chiralpak® and Chiralcel® Application Guide. Retrieved from
Hyun, M. H. (2016). Crown Ether-Based Chiral Stationary Phases for HPLC Enantioseparation of Chiral Primary Amines. Bulletin of the Chemical Society of Japan, 89(12).
BenchChem Technical Support. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
Application Note: Scale-Up Synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine Hydrochloride via Biocatalytic Transamination
Executive Summary & Strategic Rationale (R)-1-(4-Fluorophenoxy)propan-2-amine hydrochloride (CAS 1193389-16-0) is a highly valuable chiral building block utilized in the development of ion-channel modulators and monoamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
(R)-1-(4-Fluorophenoxy)propan-2-amine hydrochloride (CAS 1193389-16-0) is a highly valuable chiral building block utilized in the development of ion-channel modulators and monoamine oxidase (MAO) inhibitors[1]. Historically, the production of 1-aryloxypropan-2-amines relied on the synthesis of a racemic amine followed by classical chiral resolution (e.g., using (D)-tartaric acid). This traditional approach is inherently limited to a 50% theoretical yield, suffers from poor atom economy, and generates substantial chemical waste.
To meet modern green chemistry metrics and scale-up demands, this protocol details a chemoenzymatic route. By leveraging an engineered (R)-selective
-amine transaminase (ATA), the prochiral intermediate 1-(4-fluorophenoxy)propan-2-one is converted directly into the enantiopure (R)-amine. This biocatalytic approach operates via a nonsequential Ping-Pong Bi-Bi mechanism, ensuring >99.5% enantiomeric excess (ee) while significantly reducing the overall E-factor of the process[2].
Process Workflow
Figure 1: Chemoenzymatic scale-up workflow for (R)-1-(4-Fluorophenoxy)propan-2-amine HCl.
Charge a 20 L jacketed reactor with acetone, 4-fluorophenol, and
. Stir at 20 °C for 30 minutes to pre-form the phenoxide.
Add chloroacetone dropwise over 2 hours, maintaining the internal temperature strictly below 30 °C.
Heat the suspension to reflux (60 °C) for 12 hours.
Workup: Cool to 20 °C and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting oil between Methyl tert-butyl ether (MTBE, 5 L) and water (5 L).
Wash the organic layer with 1M NaOH (2 x 2 L) to remove any unreacted 4-fluorophenol, followed by a brine wash. Dry over anhydrous
and concentrate to yield the ketone as a pale yellow oil (Yield: ~1.35 kg, 90%).
Causality & Insight:
is selected over stronger bases like NaOH because it is mild and insoluble in acetone, which minimizes the base-catalyzed aldol condensation/polymerization of chloroacetone. The NaOH wash during workup is a self-validating step that ensures no residual phenolic starting material carries over to poison the enzyme in Step 2.
Step 2: Biocatalytic Asymmetric Amination
Objective: Convert the ketone to the (R)-amine using an engineered transaminase.
Scale: 1.0 kg of 1-(4-fluorophenoxy)propan-2-one (5.95 mol).
In a 30 L bioreactor, dissolve PLP and the (R)-ATA in the phosphate buffer at 35 °C.
Add isopropylamine. The addition of the amine will raise the pH; use a pH-stat dispensing 5M HCl to bring the pH back to exactly 8.0.
Dissolve the ketone in DMSO and add it to the aqueous enzyme solution over 1 hour to prevent substrate crashing.
Stir at 35 °C for 24–36 hours. Monitor the conversion via HPLC.
Workup: Once conversion reaches >98%, adjust the reactor pH to 11.0 using 5M NaOH. Extract the free base amine with MTBE (3 x 5 L).
Causality & Insight: The reaction is thermodynamically limited. Using a 10-fold excess of isopropylamine drives the equilibrium toward the product[2]. DMSO is critical as a co-solvent; aryloxypropanones have poor aqueous solubility, and modern engineered ATAs are evolved to tolerate up to 15% v/v organic solvents[3]. Adjusting the pH to 11.0 during workup ensures the amine is fully deprotonated and partitions entirely into the MTBE, while the enzyme and PLP cofactor remain safely in the aqueous waste stream.
Step 3: Hydrochloride Salt Isolation
Objective: Isolate the final API intermediate in high purity and stable crystalline form.
Reagents: MTBE extract from Step 2, 5-6M HCl in Isopropanol (IPA).
Procedure:
Cool the combined MTBE extract to 5 °C in a crystallization vessel.
Add HCl in IPA dropwise under vigorous stirring until the pH of the solution (tested via wetted pH paper) reaches ~2.0. A dense white crystalline precipitate will form immediately.
Age the slurry for 2 hours at 0–5 °C to maximize crystal growth and yield.
Filter the slurry through a Nutsche filter, wash the cake with cold MTBE (2 L), and dry under vacuum at 45 °C for 12 hours.
Causality & Insight: Crystallization from an MTBE/IPA matrix provides an exceptional purification purge. Any trace neutral impurities or colored by-products remain highly soluble in MTBE, ensuring the isolated hydrochloride salt achieves >99.5% chemical purity and >99.9% ee. The HCl salt (MW: 205.66 g/mol ) is non-hygroscopic and ideal for long-term storage[1].
Quantitative Data Summary
Process Step
Intermediate / Product
Yield (%)
Purity (HPLC)
Enantiomeric Excess (ee)
E-Factor
1. Alkylation
1-(4-Fluorophenoxy)propan-2-one
90%
>98.0%
N/A
4.5
2. Amination
(R)-1-(4-Fluorophenoxy)propan-2-amine
85%
>97.5%
>99.5%
15.2*
3. Salt Formation
(R)-Amine Hydrochloride
92%
>99.5%
>99.9%
3.1
*The elevated E-factor in Step 2 is primarily driven by the mass of the aqueous buffer. For multi-ton scale-up, this can be mitigated by implementing membrane-based enzyme retention and buffer recycling systems.
Analytical Validation Parameters
Chiral HPLC: Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). Mobile phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Flow rate: 1.0 mL/min. Detection: UV at 270 nm. The (R)-enantiomer and (S)-enantiomer must show baseline resolution to accurately quantify the >99.9% ee.
Application Note: Biocatalytic Synthesis and Medicinal Chemistry Profiling of (R)-1-(4-Fluorophenoxy)propan-2-amine
Executive Summary & Pharmacological Rationale (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7)[1] is an enantiopure primary amine that serves as a privileged chiral building block in modern drug discovery. Struct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
(R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7)[1] is an enantiopure primary amine that serves as a privileged chiral building block in modern drug discovery. Structurally belonging to the 1-aryloxypropan-2-amine class, this scaffold forms the pharmacophoric core of numerous therapeutic agents, including voltage-gated sodium channel (NaV) blockers (e.g., Mexiletine analogs), alpha-1 adrenergic antagonists, and monoamine reuptake inhibitors[2][3].
The strategic incorporation of a para-fluoro substitution on the phenoxy ring provides three distinct pharmacological advantages:
Metabolic Stability: The strong C-F bond effectively blocks cytochrome P450 (CYP2D6)-mediated para-hydroxylation, a primary metabolic liability in unsubstituted phenoxy rings.
Lipophilicity Tuning: Fluorination enhances membrane permeability and blood-brain barrier (BBB) penetration without significantly increasing the steric bulk (the van der Waals radius of fluorine is comparable to hydrogen).
Target Affinity: The highly electronegative fluorine atom can participate in multipolar interactions with the protein backbone of target receptors.
Given that approximately 40-45% of small-molecule drug candidates contain a chiral amine[4], establishing a robust, enantioselective synthesis route for this intermediate is critical for downstream medicinal chemistry campaigns.
Mechanistic Workflow
The synthesis of enantiopure (R)-amines via traditional chemical asymmetric hydrogenation (AH) of imines is notoriously challenging due to substrate instability, incomplete conversion, and catalyst poisoning[5]. Consequently, biocatalytic transamination using engineered ω-transaminases (ω-TAs) has become the industry standard, capable of displacing unfavorable equilibria to achieve >99% enantiomeric excess (ee)[6].
Biocatalytic workflow for the enantioselective synthesis and downstream application of the (R)-amine.
Biocatalytic Synthesis Protocol
The following protocol details the enantioselective transamination of 1-(4-fluorophenoxy)propan-2-one. Turner and co-workers have previously demonstrated the high efficiency of such chemoenzymatic routes for generating valuable aryloxypropanamine precursors[7].
Buffer and Cofactor Initialization: Dissolve 1 mM PLP in 100 mM HEPES buffer. Adjust the pH strictly to 7.5 using 1M NaOH.
Causality: PLP acts as the obligate electron sink and amine carrier in the transamination cycle. Maintaining a pH of 7.5 is critical; it ensures the enzyme's structural integrity while keeping the amine donor (IPA) partially unprotonated, allowing it to act as a nucleophile against the PLP-ketone intermediate.
Enzyme Reconstitution: Add 5 mg/mL of the ω-TA to the buffered PLP solution. Stir gently at 30°C for 15 minutes.
Causality: Pre-incubation allows the apoenzyme to fully bind the PLP cofactor, forming the active holoenzyme complex. This is visually confirmed by the formation of a stable, pale-yellow solution.
Substrate and Donor Addition: Add 500 mM IPA, followed by 50 mM of the prochiral ketone substrate.
Causality: The transamination of ketones is thermodynamically unfavorable. By supplying IPA in a 10-fold molar excess, Le Chatelier's principle drives the equilibrium forward toward the formation of the product amine and acetone[6].
Reaction Incubation & Self-Validation: Incubate the mixture at 30°C under orbital shaking (150 rpm) for 24 hours.
Self-Validating System: Monitor the reaction at 4h, 8h, and 24h via chiral HPLC. If the conversion plateaus prematurely, immediately measure the pH. The generation of acetone and consumption of IPA can alter the buffering capacity; if the pH drops below 7.0, enzyme activity will collapse. Readjust to 7.5 with dilute NaOH to rescue the reaction.
Quenching and Extraction: Upon reaching >95% conversion, adjust the reaction mixture to pH 11.5 using 5M NaOH. Extract three times with methyl tert-butyl ether (MTBE).
Causality: The target primary amine has a pKa of approximately 9.5. Adjusting the pH to 11.5 ensures >99% of the product is deprotonated into its lipophilic free-base form. This maximizes partitioning into the MTBE layer while precipitating the denatured enzyme and retaining the highly polar PLP cofactor in the aqueous phase.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (R)-amine.
Quantitative Data: Biocatalyst Screening
To select the optimal biocatalyst, various transaminases and chemical catalysts were screened against the 4-fluorophenoxy substrate. The data below summarizes the conversion efficiency and enantiomeric excess, highlighting the superiority of engineered (R)-selective enzymes over traditional chemical hydrogenation[5][6].
Biocatalyst / Catalyst
Selectivity
Amine Donor / H₂ Source
Time (h)
Conversion (%)
Enantiomeric Excess (ee %)
ATA-113
(R)-selective
Isopropylamine (10 eq)
24
> 98%
> 99% (R)
ATA-117
(R)-selective
Isopropylamine (10 eq)
24
89%
> 98% (R)
ATA-256
(S)-selective
Isopropylamine (10 eq)
24
> 95%
> 99% (S)
ATA-025
(R)-selective
Isopropylamine (10 eq)
48
42%
94% (R)
Ir-Catalyst [BARF]
Chemical (AH)
H₂ gas (20 atm)
24
84%
86% (R)
Downstream Application: NaV Blocker Assay Protocol
Once the (R)-1-(4-fluorophenoxy)propan-2-amine is coupled to a target scaffold (e.g., via reductive amination with a substituted benzaldehyde to form a secondary amine API), it must be evaluated for target engagement. The following protocol outlines the electrophysiological validation for NaV1.x channel inhibition.
Step-by-Step Methodology
Cell Preparation: Cultured HEK-293 cells stably expressing human NaV1.7 channels are seeded onto glass coverslips and incubated until 70% confluent.
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with an intracellular solution.
Causality: A Cesium Fluoride (CsF)-based intracellular solution is strictly used instead of KCl. Cesium effectively blocks endogenous outward potassium currents, isolating the inward sodium current for accurate, noise-free quantification.
Compound Application & Self-Validation: Perfuse the synthesized API at concentrations ranging from 0.1 to 10 μM.
Self-Validating System: The assay must include a known positive control (e.g., Mexiletine at 10 μM) to verify channel block, and a vehicle control (0.1% DMSO) to ensure that baseline current rundown does not produce false-positive inhibition signals.
References
Green, A. P., et al. "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition, 2014. Available at:[Link]
Wang, C., et al. "Stereoselective Reduction of Imino Groups." Synthesis (Thieme Connect), 2013. Available at:[Link]
Turner, N. J., et al. "Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products." ResearchGate, 2020. Available at:[Link]
Technical Support Center: Troubleshooting Enantiomeric Excess in the Resolution of (R)-1-(4-Fluorophenoxy)propan-2-amine
Welcome to the technical support center for the chiral resolution of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chiral intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your diastereomeric salt resolution experiments, with a primary focus on achieving high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (<85%) after the initial crystallization of the diastereomeric salt. What are the most likely causes?
Low enantiomeric excess is a frequent issue in diastereomeric salt resolutions and can stem from several factors.[1] The primary reasons often revolve around the crystallization conditions and the purity of your starting materials. Here are the key areas to investigate:
Suboptimal Solvent Choice: The solvent system is critical. It must provide a significant solubility difference between the two diastereomeric salts.[2] A solvent that dissolves both salts too well or too poorly will not lead to effective separation.
Incorrect Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine is a crucial parameter.[3] Deviating from the optimal ratio can lead to the co-crystallization of the undesired diastereomer or incomplete salt formation.[4]
Cooling Rate and Temperature Profile: Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice, leading to lower e.e.[4] A controlled, gradual cooling process is often necessary to allow for the selective crystallization of the less soluble diastereomer.
Purity of Starting Materials: Ensure your racemic 1-(4-Fluorophenoxy)propan-2-amine and the chiral resolving agent (e.g., a tartaric acid derivative) are of high purity. Impurities can interfere with the crystallization process.
Q2: Which chiral resolving agent is most effective for the resolution of 1-(4-Fluorophenoxy)propan-2-amine?
While various chiral acids can be used, derivatives of tartaric acid are commonly employed for the resolution of primary amines due to their availability and effectiveness.[2][5] For 1-(4-Fluorophenoxy)propan-2-amine, L-tartaric acid or its derivatives like Di-p-toluoyl-L-tartaric acid are often good starting points. The rigid structure of some resolving agents can lead to better crystal packing and higher diastereoselectivity.[2]
It is important to note that the "best" resolving agent can be substrate-specific. Therefore, a screening of different resolving agents may be necessary to identify the optimal choice for your specific application.
Q3: How can we improve the enantiomeric excess of our product after the initial resolution?
If the initial crystallization yields a product with moderate enantiomeric excess, a recrystallization step is often effective.[6] Dissolving the enriched diastereomeric salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly can significantly enhance the enantiomeric purity. Each recrystallization step should, in principle, increase the e.e., although with some loss of material.
For cases where the unwanted enantiomer is the major component, it may be possible to racemize and recycle it, thereby improving the overall process efficiency.[7]
In-Depth Troubleshooting Guides
Issue 1: Inconsistent Enantiomeric Excess Between Batches
Inconsistent results often point to a lack of precise control over key experimental parameters.
Systematic Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield in diastereomeric salt resolution.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is paramount for process development and quality control.
Sample Preparation: Accurately weigh a small amount of the amine sample and dissolve it in a suitable solvent (e.g., a mixture of hexane and isopropanol).
Column Selection: Choose a chiral stationary phase known to be effective for the separation of amines (e.g., a polysaccharide-based column).
Method Development: Optimize the mobile phase composition (e.g., varying the ratio of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.
Calibration (Optional but Recommended): Prepare standards of known enantiomeric composition to verify the accuracy of the integration.
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
Calculation of Enantiomeric Excess:
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
References
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
Lam, A. W. H., & Ng, K. M. (n.d.).
Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
(n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org.
Kukor, A. J., et al. (2023).
(n.d.). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry.
(2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
(n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. sciencedirect.com.
(n.d.).
(n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
(n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog.
(n.d.). Chiral resolution. Wikipedia.
(2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
(n.d.).
(n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
(n.d.). Resolution of Enantiomers. ucc.ie.
(n.d.). Technical Support Center: Overcoming Poor Enantioselectivity with (R)-N-(1-phenylethyl)propan-2-amine. Benchchem.
(n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
(n.d.).
(n.d.). Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry.
(2022). Enantiomers and Their Resolution. MDPI.
(2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
(2025). Part 6: Resolution of Enantiomers. Chiralpedia.
(n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.
Technical Support Center: (R)-1-(4-Fluorophenoxy)propan-2-amine Purification & Resolution
Welcome to the Technical Support Center for the purification and enantiomeric resolution of (R)-1-(4-Fluorophenoxy)propan-2-amine . As a critical chiral intermediate in pharmaceutical development, this primary aryloxypro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and enantiomeric resolution of (R)-1-(4-Fluorophenoxy)propan-2-amine . As a critical chiral intermediate in pharmaceutical development, this primary aryloxypropanamine presents unique downstream challenges due to its basicity, ether linkage, and the proximity of the chiral center to the amine.
This guide provides field-proven, self-validating methodologies, mechanistic troubleshooting, and quantitative data to ensure high enantiomeric excess (ee >99%) and optimal yield.
Part 1: Core Purification Workflows & Methodologies
To achieve pharmaceutical-grade purity, researchers typically employ either classical thermodynamic resolution or continuous biocatalytic kinetic resolution.
Workflow A: Classical Diastereomeric Salt ResolutionDibenzoyl-L-tartaric acid (L-DBTA) and its derivatives are privileged resolving agents for the purification of chiral amines via crystallization[1]. The bulky benzoyl groups create a rigid chiral pocket, promoting highly selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stacking with the fluorophenoxy moiety of the target amine[2].
Step-by-Step Protocol:
Pope-Peachey Salt Formation: Dissolve 1.0 eq of racemic 1-(4-fluorophenoxy)propan-2-amine in a 9:1 mixture of Methanol/Water. Heat to 65°C. Slowly add 0.5 eq of L-DBTA.
Causality: Using 0.5 eq of the resolving agent ensures that only the less soluble (R)-enantiomer forms the salt, leaving the (S)-enantiomer as a free base in solution. This halves the required resolving agent and shifts the thermodynamic equilibrium favorably.
Nucleation and Ripening: Cool the reactor at a precise, controlled rate of 0.1°C/min down to 20°C.
Causality: Rapid cooling causes kinetic trapping of the undesired (S)-amine salt. Slow cooling ensures thermodynamic control, allowing the crystal lattice to reject the mismatched enantiomer.
Isolation: Filter the crystalline suspension. Wash the filter cake with ice-cold methanol.
Free-basing (Self-Validating Step): Suspend the solid in Methyl tert-butyl ether (MTBE). Add 2M NaOH dropwise. Validation Check: Test the aqueous layer with pH strips to ensure pH > 12. Failure to reach pH > 12 will result in incomplete salt disruption and severe yield loss. Extract the organic layer, dry over
, and concentrate.
Workflow for diastereomeric salt resolution of racemic aryloxypropanamines.
Workflow B: Continuous Biocatalytic Kinetic ResolutionBiocatalytic approaches utilizing lipases or transaminases in packed-bed reactors offer highly scalable kinetic resolution of chiral amines[3].Integrating these continuous flow systems with pH-based liquid-liquid extractions and coalescing filters revolutionizes downstream processing[4].
Step-by-Step Protocol:
Enzymatic Acylation: Pump a solution of racemic amine and ethyl methoxyacetate (acyl donor) in MTBE through a packed-bed reactor containing immobilized Candida antarctica Lipase B (CAL-B) at 40°C. The enzyme selectively acylates the (S)-enantiomer.
Acidic Quench & Extraction: Continuously mix the reactor effluent with 1M HCl.
Causality: The unreacted (R)-amine is protonated into a water-soluble hydrochloride salt, partitioning into the aqueous phase. The un-ionizable (S)-amide remains in the organic phase.
Phase Separation: Route the biphasic mixture through a continuous coalescing filter to separate the aqueous and organic streams.
Basification: Adjust the aqueous stream to pH 12 using NaOH and extract with fresh MTBE to recover the pure (R)-1-(4-fluorophenoxy)propan-2-amine.
Continuous biocatalytic kinetic resolution and pH-based downstream separation.
Part 2: Troubleshooting & FAQs
Q1: Why is my (R)-amine enantiomeric excess (ee%) plateauing around 85% after a single crystallization with L-DBTA?A: This is a classic symptom of eutectic limitations. When the ee% plateaus, you have hit the eutectic point where the (R)-diastereomeric salt and the (S)-diastereomeric salt co-crystallize.
Resolution: Alter the solubility phase diagram by switching your solvent system. Moving from pure Methanol to a Methanol/Water (9:1) or Isopropanol system disrupts the eutectic composition. Alternatively, perform a reslurry in hot MTBE to selectively leach out the more soluble (S)-salt without fully dissolving the (R)-salt lattice.
Q2: During Preparative Chiral SFC purification, I observe severe peak tailing and poor resolution between the (R) and (S) enantiomers. How can I fix this?A: Peak tailing in chiral Supercritical Fluid Chromatography (SFC) for primary amines is caused by secondary interactions between the basic amine group and residual free, acidic silanols on the stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)).
Resolution: Introduce a basic modifier to your co-solvent. Adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) into the Methanol co-solvent competitively binds to the acidic silanols, sharpening the peaks and restoring baseline resolution.
Q3: In the biocatalytic kinetic resolution workflow, my continuous liquid-liquid separator is failing due to emulsion formation during the acidic extraction. What is the root cause?A: Emulsions in biocatalytic downstream processing are typically caused by enzyme leaching. Trace amounts of denatured protein act as potent surfactants, stabilizing the MTBE/Water interface.
Resolution: Introduce an inline polishing filtration step (e.g., a Celite cartridge) before the phase separator to strip out denatured proteins. Ensure your coalescing filter is constructed from a material with appropriate surface energy (e.g., PTFE for organic-wetting) to force droplet coalescence.
Part 3: Quantitative Data & Optimization Tables
Table 1: Resolving Agent Screening for (R)-1-(4-Fluorophenoxy)propan-2-amine
Data represents a single crystallization cycle using the Pope-Peachey method (0.5 eq resolving agent).
Resolving Agent
Optimal Solvent System
Yield (%)
Enantiomeric Excess (ee %)
L-Tartaric Acid
Methanol
32
65
Dibenzoyl-L-Tartaric Acid
Methanol / Water (9:1)
41
>99
D-Mandelic Acid
Isopropanol
28
72
L-Malic Acid
Ethanol
15
40
Table 2: Preparative Chiral SFC Optimization
Conditions: Chiralpak AD-H column, 120 bar
, 35°C, 80% / 20% Co-solvent.
Co-Solvent
Basic Additive
Peak Shape
Selectivity ()
Resolution ()
Methanol
None
Severe Tailing
1.15
1.2
Methanol
0.1% DEA
Sharp / Symmetrical
1.42
3.5
Isopropanol
0.1% IPA
Sharp
1.38
3.1
Ethanol
0.1% DEA
Moderate Tailing
1.25
2.0
References
Kinetic resolution of chiral amines using packed-bed reactor
Source: ResearchGate
URL:[Link]
Chiral Separation of Amines by Non-Aqueous Capillary Electrophoresis using Low Molecular Weight Selectors
Source: Diva-portal.org
URL:[Link]
Continuous Separation of Biotransformation Products
Source: White Rose eTheses Online
URL:[Link]
Dibenzoyl L Tartaric Acid Monohydrate Market 2026 Forecast to 2033
Source: 24chemicalresearch.com
URL:[Link]
Troubleshooting
optimizing reaction conditions for (R)-1-(4-Fluorophenoxy)propan-2-amine derivatization
Technical Support Center: (R)-1-(4-Fluorophenoxy)propan-2-amine Derivatization Executive Technical Overview (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 1193389-16-0 for HCl salt) is a valuable chiral building block, stru...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (R)-1-(4-Fluorophenoxy)propan-2-amine Derivatization
Executive Technical Overview
(R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 1193389-16-0 for HCl salt) is a valuable chiral building block, structurally analogous to Mexiletine and other aryloxy-alkylamine pharmacophores. Its derivatization—typically via amide coupling, reductive amination, or sulfonylation—is critical for structure-activity relationship (SAR) studies.
Key Chemical Constraints:
Steric Hindrance: The
-methyl group creates a branched environment around the primary amine, reducing nucleophilic attack rates compared to linear alkyl amines.
Chiral Integrity: While the stereocenter is generally robust, harsh basic conditions (
with heat) or radical mechanisms can induce racemization.
Nucleophilicity: The
-phenoxy group exerts a mild inductive electron-withdrawing effect (), slightly lowering the pKa (~9.0–9.5) compared to standard aliphatic amines, requiring careful base buffering.
Q: I cannot separate the enantiomers on my standard C18 column. How do I determine ee%?
A: Direct chiral HPLC is preferred, but if unavailable, derivatization with a chiral solvating agent (CSA) or derivatizing agent (CDA) is required to create diastereomers separable on achiral columns.
Recommended Reagent:2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl isothiocyanate (GITC) .
Mechanism: Reacts with the amine to form thiourea diastereomers.
Advantages: High UV absorption (254 nm) and excellent separation on C18 columns.
GITC Derivatization Protocol:
Dissolve 1 mg of amine sample in 1 mL Acetonitrile (ACN).
Add 1.5 eq of GITC and 2.0 eq of Triethylamine (TEA).
Shake at RT for 30 mins.
Analyze via RP-HPLC (C18, ACN/Water gradient).
Troubleshooting Guide (FAQ)
Issue 1: Low Yield in Amide Coupling
Q: My LCMS shows mostly starting material after 24 hours. What is wrong?
A: This is likely due to the "Steric-Electronic Mismatch." The
-methyl group hinders approach, and if the carboxylic acid is also hindered, the reaction stalls.
Solution 1 (Switch Base): Replace TEA with DIPEA or NMM (N-methylmorpholine). DIPEA is less nucleophilic but stronger, preventing base-catalyzed side reactions.
Solution 2 (Switch Activator): Move from EDC to COMU or HATU .
Solution 3 (Add Catalyst): Add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer, but monitor for racemization if the acid component is chiral.
Issue 2: Racemization Observed
Q: I see a 90:10 er (enantiomeric ratio) instead of >99:1. Is the amine racemizing?
A: The amine stereocenter is stable under standard coupling conditions. Racemization usually originates from:
The Acid Partner: If coupling with a chiral acid, it may be racemizing via oxazolone formation. Use T3P/Pyridine at
to suppress this.
Harsh Workup: Avoid strong aqueous base (
) during extraction if heating is involved.
Impure Starting Material: Verify the optical rotation of your starting amine salt. Commercial batches can vary.
Visual Workflows (Graphviz)
Figure 1: Reaction Optimization Logic Tree
Caption: Decision matrix for selecting the optimal coupling strategy based on steric hindrance and scale.
Figure 2: Troubleshooting Low Yield/Purity
Caption: Step-by-step diagnostic workflow for resolving incomplete conversion or impurity profiles.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Chiral derivatization reagents for enantiomeric separation by HPLC. Biomedical Chromatography, 11(6), 280-285.
Santa Cruz Biotechnology. (n.d.). 1-(4-Fluorophenyl)propan-2-amine hydrochloride Product Data. (Note: Structural analog reference for physical properties).
Optimization
(R)-1-(4-Fluorophenoxy)propan-2-amine stability and storage issues
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (R)-1-(4-Fluorophenoxy)p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (R)-1-(4-Fluorophenoxy)propan-2-amine .
Because this compound is a chiral, primary aliphatic amine with an aryloxy ether linkage, its free base form is highly reactive. The lone electron pair on the nitrogen atom acts as a strong nucleophile and base, making the compound exceptionally susceptible to atmospheric degradation. This guide explains the causality behind common storage failures and provides self-validating protocols to ensure the scientific integrity of your workflows.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: My liquid/solid free base has developed a white, crusty precipitate or become highly viscous. What happened?The Causality: Your compound has reacted with atmospheric carbon dioxide (CO₂). Primary amines undergo rapid nucleophilic attack on the electrophilic carbon of CO₂, forming carbamic acid. This intermediate immediately transfers a proton to a second amine molecule, resulting in an alkylammonium carbamate salt[1]. This exothermic reaction alters the physical state of your reagent, drastically reducing the effective amine titer and ruining stoichiometric calculations for downstream coupling reactions.
The Fix: Store the free base strictly under an inert atmosphere (Argon or N₂). If degradation has already occurred, refer to Protocol A below to reverse the carbamate formation.
Q2: The compound has changed from colorless to a yellow or brown hue over several months of storage. Is it still usable?The Causality: This discoloration indicates oxidative degradation. In the presence of atmospheric oxygen, light, and trace transition metals, primary aliphatic amines auto-oxidize via a radical pathway[2]. This leads to the formation of hydroxylamines, imines, and complex polymeric degradants.
The Fix: Discolored batches should not be used directly in sensitive asymmetric syntheses. Purify the batch via vacuum distillation or by converting it to a stable salt (see Protocol B ). Always store the free base at 2–8°C in amber vials to inhibit radical initiation.
Q3: Is there a risk of racemization and loss of enantiomeric excess (ee%) during long-term storage?The Causality: Isolated chiral amines are generally stereochemically stable at room temperature. However, prolonged exposure to heat, strong bases, or trace metal impurities can induce reversible dehydrogenation. This forms an achiral imine intermediate, which upon re-hydrogenation results in the formation of the (S)-enantiomer, eroding your optical purity[3].
The Fix: Avoid contact with metal spatulas or unpassivated stainless steel containers. For long-term storage (>1 month), conversion to the hydrochloride (HCl) salt is mandatory.
Part 2: Mandatory Visualization of Degradation & Recovery
Degradation pathways of (R)-1-(4-fluorophenoxy)propan-2-amine free base under ambient storage.
Self-validating workflow for recovering degraded free base and converting to a stable HCl salt.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing the phase separation and crystallization events, you visually confirm the success of the chemical transformations.
Protocol A: Free Base Recovery from Carbamate Degradation
Purpose: To reverse CO₂ absorption and recover the pure free base.
Dissolution: Dissolve 10 g of the degraded, viscous (R)-1-(4-Fluorophenoxy)propan-2-amine in 50 mL of Methyl tert-butyl ether (MTBE).
Basification: Add 50 mL of 1M aqueous NaOH.
Mechanistic Insight: The strong hydroxide base deprotonates the alkylammonium carbamate, breaking the ionic bond. The carbamate decomposes back into the free amine and aqueous sodium carbonate[4].
Phase Separation: Stir vigorously for 15 minutes. Allow the layers to separate. The free base will migrate entirely to the upper MTBE layer.
Isolation: Extract the organic phase, wash with 20 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Rotovap) at <30°C to prevent thermal degradation.
Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage
Purpose: To permanently protect the amine from CO₂ and O₂ by protonating the reactive lone pair.
Preparation: Dissolve the freshly recovered free base in anhydrous diethyl ether or isopropyl alcohol (IPA) using a ratio of 10 mL solvent per 1 gram of amine.
Thermal Control: Chill the flask to 0°C in an ice bath under an Argon atmosphere.
Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.
Mechanistic Insight: Protonation of the nitrogen lone pair eliminates its nucleophilicity, rendering the molecule completely inert to CO₂ and highly resistant to radical oxidation.
Crystallization: Stir for 30 minutes at 0°C. A pristine white crystalline solid—the (R)-1-(4-Fluorophenoxy)propan-2-amine HCl salt—will precipitate.
Collection: Filter the precipitate via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum at 40°C for 4 hours.
Part 4: Data Presentation
The following matrix summarizes the quantitative and qualitative differences between storing the compound as a free base versus an HCl salt. This data should dictate your laboratory's inventory management strategy.
Storage Parameter
Free Base (Neat Liquid/Solid)
Hydrochloride (HCl) Salt
Atmospheric CO₂ Reactivity
High (Rapid carbamate formation)
None (Nitrogen lone pair is protonated)
Oxidation Susceptibility
Moderate (Discolors over 1-3 months)
Negligible
Hygroscopicity
High (Absorbs moisture, altering weight)
Low (Stable under standard humidity)
Stereochemical Stability
Moderate (Risk of racemization via metals)
Excellent (ee% preserved indefinitely)
Recommended Storage Temp
2–8°C (Refrigerator), strictly under Argon
15–25°C (Room Temperature), ambient air
Validated Shelf Life
< 1 Month (Once opened)
> 2 Years
References
1.[1] Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. URL:[Link]
2.[2] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. URL:[Link]
3.[4] Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. URL:[Link]
4.[3] Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. URL:[Link]
Technical Support Center: Synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine
Welcome to the technical support center for the synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize side product formation, and ensure the highest purity of your final compound.
Introduction
(R)-1-(4-Fluorophenoxy)propan-2-amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity and purity of this amine are paramount for the efficacy and safety of the final drug product. The two most common synthetic routes to this compound are:
Route A: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) followed by Amination. This route typically involves the reaction of 4-fluorophenol with a chiral propylene oxide equivalent or a protected (R)-2-aminopropan-1-ol derivative.
Route B: Reductive Amination. This approach starts with the corresponding ketone, 1-(4-fluorophenoxy)propan-2-one, which is then reacted with an amine source under reducing conditions.
This guide will address potential side product formation in both of these synthetic pathways and provide detailed troubleshooting strategies.
Section 1: Troubleshooting Side Product Formation in Williamson Ether Synthesis (Route A)
The Williamson ether synthesis is a robust method for forming the ether linkage in 1-(4-fluorophenoxy)propan-2-one, the precursor to our target amine. However, side reactions can occur, leading to impurities that can be challenging to remove.
FAQ 1: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct, most likely 4-fluorophenoxypropene, is a result of an E2 elimination reaction competing with the desired SN2 substitution.[1][2] This is particularly prevalent when using a secondary halide or sulfonate as the electrophile.
Causality: The alkoxide or phenoxide base used in the reaction can act as a nucleophile (favoring SN2) or as a base (favoring E2).[3][4] Steric hindrance around the electrophilic carbon and higher reaction temperatures favor the E2 pathway.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Leaving Group
Use a primary halide or tosylate if possible. If a secondary electrophile is necessary, a better leaving group (e.g., tosylate > bromide > chloride) can sometimes favor SN2.
A good leaving group facilitates the SN2 reaction, which can outcompete the E2 pathway.
Base
Use a milder base or control the stoichiometry carefully. Using just over one equivalent of a strong base like sodium hydride (NaH) is often sufficient.
A large excess of a strong base increases the likelihood of E2 elimination.
Temperature
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Lower temperatures generally favor the SN2 reaction over the E2 elimination.[1]
Solvent
Use a polar aprotic solvent such as DMF or DMSO.
These solvents solvate the cation of the base, leaving the anion more nucleophilic and less basic, thus favoring the SN2 reaction.
Experimental Protocol to Minimize Elimination:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.0 eq) and anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
Slowly add a solution of (R)-1-chloropropan-2-ol tosylate (1.0 eq) in anhydrous DMF via a syringe pump over 1-2 hours, maintaining the temperature at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
FAQ 2: I am seeing impurities that suggest C-alkylation of the 4-fluorophenol ring. How can this be avoided?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[3] C-alkylation leads to the formation of 2- or 4-alkylated 4-fluorophenol derivatives.
Causality: The regioselectivity of the alkylation is influenced by the solvent, counter-ion, and temperature. Harder electrophiles and conditions that favor a "free" phenoxide ion tend to promote O-alkylation.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Solvent
Use polar aprotic solvents like DMF or DMSO.
These solvents solvate the cation, leading to a more "naked" and highly reactive oxygen anion, which favors O-alkylation.
Counter-ion
The choice of counter-ion (e.g., Na+, K+) can influence the reaction, although the effect is often solvent-dependent.
In some cases, larger, less coordinating cations can favor O-alkylation.
Temperature
Generally, lower temperatures favor O-alkylation.
At higher temperatures, the reaction may become less selective.
Section 2: Troubleshooting Side Product Formation in Reductive Amination (Route B)
Reductive amination of 1-(4-fluorophenoxy)propan-2-one with an ammonia source is a direct route to the desired primary amine. However, the primary amine product can be more nucleophilic than ammonia, leading to further reactions with the starting ketone.[5][6]
FAQ 3: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I suppress this over-alkylation?
Answer:
The formation of secondary and tertiary amines is the most common side reaction in reductive aminations.[6] The primary amine product can react with another molecule of the starting ketone to form a secondary amine, which can then react again to form a tertiary amine.
Causality: This is a classic example of over-alkylation, where the product of the initial reaction is more reactive than the starting material. The secondary amine formed is often a better nucleophile than the ammonia or primary amine used as the nitrogen source.
Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).
A high concentration of the initial amine source outcompetes the primary amine product for reaction with the ketone.
Reaction Conditions
Maintain a controlled temperature and monitor the reaction closely to avoid prolonged reaction times after the starting ketone is consumed.
Extended reaction times can promote the slower over-alkylation reactions.
Reducing Agent
Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]
These reagents are less likely to reduce the ketone directly and are effective at reducing the intermediate imine.
pH Control
Maintain a slightly acidic pH (around 5-6).
This pH range is optimal for imine formation without significantly protonating the amine nucleophile.
Experimental Protocol for Selective Reductive Amination:
To a solution of 1-(4-fluorophenoxy)propan-2-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Cool the reaction mixture to 0 °C.
Add sodium cyanoborohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by GC-MS or LC-MS).
Quench the reaction by carefully adding 1 M HCl until the pH is acidic.
Wash the aqueous layer with a non-polar solvent (e.g., hexanes) to remove unreacted ketone and other non-basic impurities.
Basify the aqueous layer with aqueous NaOH to a pH > 12.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Over-alkylation Pathway:
Caption: Reaction cascade leading to over-alkylation products.
Section 3: Maintaining Chiral Purity
For the synthesis of (R)-1-(4-Fluorophenoxy)propan-2-amine, preserving the stereochemical integrity of the chiral center is crucial. Racemization can occur under certain conditions, leading to a mixture of enantiomers and compromising the quality of the final product.
FAQ 4: I am concerned about racemization of my chiral amine. What are the potential causes and how can I prevent it?
Answer:
Racemization of chiral amines can occur through the reversible formation of an achiral imine or enamine intermediate, particularly under harsh conditions such as high temperatures or in the presence of strong acids or bases.[7][8]
Causality: The hydrogen atom on the chiral carbon is acidic and can be abstracted by a base, leading to a planar, achiral enamine intermediate. Reprotonation can then occur from either face, leading to a racemic mixture. In the presence of an oxidizing agent, the amine can be converted to an imine, which is also achiral and can be reduced to a racemic amine.
Troubleshooting Strategies for Maintaining Chiral Purity:
Synthetic Route
Potential Cause of Racemization
Prevention Strategy
Williamson Ether Synthesis
Harsh basic conditions or high temperatures during the ether formation step.
Use the mildest possible base and the lowest effective temperature. Avoid prolonged reaction times.
Reductive Amination
High temperatures or the presence of a catalyst that can facilitate dehydrogenation/hydrogenation cycles.
Use mild reducing agents and low reaction temperatures. If using a catalytic hydrogenation, select a catalyst and conditions known to minimize racemization.
Work-up and Purification
Exposure to strong acids or bases, especially at elevated temperatures during distillation.
Use mild acidic and basic conditions for extraction and neutralization. If distillation is required, perform it under high vacuum and at the lowest possible temperature.
Analytical Methods for Chiral Purity Determination:
The enantiomeric excess (ee) of the final product should be determined using a suitable chiral analytical method.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase (e.g., polysaccharide-based columns) is used to separate the enantiomers.[9]
Chiral Gas Chromatography (GC): After derivatization with a chiral reagent, the diastereomeric products can be separated on a standard GC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.[10]
Section 4: Purification Strategies
Effective purification is critical to isolate the desired (R)-1-(4-Fluorophenoxy)propan-2-amine from starting materials, reagents, and side products.
FAQ 5: What are the most effective methods for purifying the final product and removing the common side products?
Answer:
A combination of extraction, crystallization, and chromatography is often employed to achieve high purity.
Purification Workflow:
Caption: A typical purification workflow for the target amine.
Detailed Purification Protocols:
Acid-Base Extraction: This is a highly effective first step to separate the basic amine product from neutral organic impurities (e.g., unreacted ketone, alkene byproduct) and acidic impurities (e.g., 4-fluorophenol).
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate the amine.
Extract the free amine back into an organic solvent.
Dry the organic layer, filter, and concentrate to yield the purified amine.
Crystallization: Formation of a salt, such as the hydrochloride or tartrate salt, can be an excellent method for purification. The salt often has better crystalline properties than the free base, allowing for effective removal of impurities through recrystallization. The pure free base can then be liberated by treatment with a base.
Column Chromatography: For challenging separations, such as removing structurally similar over-alkylation products, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine) is often effective.
References
Synthesising Complex Chiral Amines Through Resolution-Racemis
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
Racemisation of amines.
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. ResearchGate. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. [Link]
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
Purification of secondary alkyl amines.
Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. ResearchGate. [Link]
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Looking for some advice for purification of diamide. Reddit. [Link]
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed. [Link]
Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses. [Link]
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]
handling and safety precautions for (R)-1-(4-Fluorophenoxy)propan-2-amine
Welcome to the technical support center for (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and use of this compound, along with troubleshooting for common experimental issues. The information herein is synthesized from established safety protocols for similar chemical structures and general best practices in laboratory settings.
Frequently Asked Questions (FAQs) on Safety and Handling
Q1: What are the primary hazards associated with (R)-1-(4-Fluorophenoxy)propan-2-amine?
A1: Based on data from structurally similar fluorinated amine compounds, (R)-1-(4-Fluorophenoxy)propan-2-amine should be handled as a potentially hazardous substance. The primary anticipated hazards include:
Acute Toxicity (Oral): May be harmful if swallowed.[1]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is essential to minimize exposure.[4] The following PPE is required:
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4][5][6][7] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8][9]
Eye/Face Protection: Tightly fitting safety goggles or a face shield where splashing is a risk.[3][5][6]
Skin and Body Protection: A laboratory coat or chemical-resistant apron.[5][8] Long-sleeved clothing and closed-toe shoes are also mandatory.[5]
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[1][2][8] If engineering controls are insufficient, a government-approved respirator may be necessary.[3][8]
Q3: How should (R)-1-(4-Fluorophenoxy)propan-2-amine be stored correctly?
A3: Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][10]
Keep away from incompatible materials such as strong oxidizing agents and acids.[4][11]
The recommended storage temperature is typically 2-8°C to protect from light, though shipping at room temperature for short periods (less than 2 weeks) may be acceptable.[1] Always refer to the supplier's specific storage instructions.
Store in a locked cabinet or area with restricted access.[1][5]
Troubleshooting Guide for Experimental Use
Issue 1: Inconsistent reaction yields or unexpected side products.
Possible Cause: Degradation of the amine due to improper storage or handling. Amines can be sensitive to air and light.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, and under an inert atmosphere if specified).
Assess Purity: If degradation is suspected, re-analyze the starting material's purity using an appropriate analytical technique (e.g., NMR, LC-MS).
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Fresh Reagent: If degradation is confirmed, use a fresh, unopened container of the reagent.
Issue 2: The compound appears discolored or has a strong odor upon opening.
Possible Cause: This could indicate decomposition or contamination.
Troubleshooting Steps:
Do Not Use: Do not proceed with using the compound if its physical appearance has changed.
Consult SDS: Review the SDS for information on physical properties and signs of decomposition.
Contact Supplier: Inform the supplier of the issue. They may provide guidance or a replacement.
Proper Disposal: Dispose of the compromised reagent according to institutional and local regulations for chemical waste.[1][2]
Issue 3: Difficulty in achieving complete dissolution in a chosen solvent.
Possible Cause: Incorrect solvent selection or insufficient mixing.
Troubleshooting Steps:
Solubility Data: Consult the supplier's technical data sheet or relevant chemical literature for solubility information.
Solvent Polarity: Experiment with a range of solvents with varying polarities.
Gentle Warming/Sonication: Gentle warming or sonication may aid dissolution, but be cautious as this can also promote degradation. Monitor the temperature closely.
Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as impurities can affect solubility.
Emergency Procedures and First Aid
A rapid and informed response is critical in the event of an accidental exposure.
Emergency Response Workflow
Caption: Workflow for emergency response to accidental exposure.
Exposure Route
First Aid Measures
Inhalation
Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8]
Skin Contact
Immediately wash off with soap and plenty of water for at least 15 minutes.[2][5][10] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact
Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][10] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[10] Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill and Waste Disposal Protocol
Accidental Release Measures
In the event of a spill, follow these steps:
Spill Response Protocol
Caption: Step-by-step protocol for handling a chemical spill.
Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.[1][3]
Personal Protection: Wear full personal protective equipment, including respiratory protection if necessary.[8][10]
Containment: Prevent further leakage or spillage.[10] Do not let the chemical enter drains.[8][10]
Cleanup: Absorb the spill with a non-combustible material like sand, earth, or vermiculite.[1][5] Collect the absorbed material into a suitable, labeled container for disposal.[10]
Decontamination: Clean the spill area thoroughly.
Waste Disposal
Dispose of (R)-1-(4-Fluorophenoxy)propan-2-amine and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2] Do not dispose of it down the drain. Contact your institution's environmental health and safety office for specific disposal guidelines.
References
US GHS SDS - CPDA. (2023, January 10). Retrieved from [Link]
SAFETY DATA SHEET PRF 4-44 FL - TME.eu. (2017, October 2). Retrieved from [Link]
Technical Support Center: Purification of Crude (R)-1-(4-Fluorophenoxy)propan-2-amine
Welcome to the technical support center for the purification of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of (R)-1-(4-Fluorophenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity final product.
Introduction
(R)-1-(4-Fluorophenoxy)propan-2-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Achieving high chemical and enantiomeric purity is critical for its intended downstream applications. This guide provides practical, field-proven insights into overcoming common purification hurdles, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of (R)-1-(4-Fluorophenoxy)propan-2-amine and provides step-by-step solutions.
Issue 1: Low Overall Yield After Initial Purification
Possible Cause: Suboptimal choice of purification technique or inefficient execution of the chosen method.
Solution Pathway: A systematic approach to selecting and optimizing the purification method is crucial. The choice between crystallization, chromatography, and distillation depends on the nature and quantity of the impurities.
Diagram: Purification Method Selection Workflow
Optimization
Technical Support Center: Optimizing Solvent Systems for (R)-1-(4-Fluorophenoxy)propan-2-amine
The following technical guide is designed for researchers and analytical scientists optimizing the chromatographic separation of (R)-1-(4-Fluorophenoxy)propan-2-amine . This guide synthesizes principles of chiral recogni...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and analytical scientists optimizing the chromatographic separation of (R)-1-(4-Fluorophenoxy)propan-2-amine . This guide synthesizes principles of chiral recognition, amine-silanol suppression, and thermodynamic optimization.
Current Status: Operational
Topic: Method Development & Troubleshooting for Basic Chiral Aryloxyamines
Applicable For: HPLC, UHPLC, SFC
Executive Summary: The Molecule & The Challenge
(R)-1-(4-Fluorophenoxy)propan-2-amine belongs to the class of aryloxypropanamines . Structurally, it possesses:
A Basic Primary Amine (
): This is the primary source of chromatographic difficulty, leading to severe peak tailing due to ionic interactions with residual silanols on silica supports.
A Hydrophobic Fluorophenoxy Tail: Provides retention in reversed-phase (RP) but requires specific organic modifiers in normal phase (NP).
A Chiral Center: Requires enantioselective discrimination, typically achieved via hydrogen bonding and
interactions within a chiral stationary phase (CSP).
Core Objective: Achieve baseline resolution (
) between the (R)-enantiomer and (S)-impurity while maintaining a symmetry factor () between 0.9 and 1.2.
Module 1: Solvent System Selection Guide
Phase 1: Achiral Purity (Reversed-Phase)
Goal: Determine chemical purity and eliminate peak tailing before attempting chiral separation.
The Problem: In standard C18 methods at neutral pH, the protonated amine (
) interacts with ionized silanols (), causing "shark-fin" tailing.
Recommended Solvent Systems:
Strategy
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Mechanism
Suitability
High pH (Best)
10mM Ammonium Bicarbonate (pH 10.0)
Acetonitrile
De-protonates the amine (), eliminating ion-exchange with silanols.
Benefit: Often provides different selectivity if Normal Phase fails; highly soluble for polar salts.
Module 2: Visualizing the Optimization Workflow
The following diagram outlines the logical decision process for method development, moving from achiral optimization to chiral isolation.
Caption: Logical workflow for optimizing separation of basic chiral amines, prioritizing peak shape before chiral selectivity.
Module 3: Troubleshooting & FAQs
Category: Peak Shape & Tailing[1][3][4][5]
Q: I am using a Chiralpak AD-H column with Hexane/IPA (90:10), but the peak is extremely broad and tails severely. Why?A: You are missing the basic additive .
Mechanism: The silica support in chiral columns has residual silanols.[3] Your amine analyte is interacting strongly with these acidic sites.[3][4]
Solution: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. DEA is generally preferred for primary amines. This "masks" the silanols, allowing the chiral selector to do its work.
Q: Can I use pure Acetonitrile as a solvent on my Chiralpak AD-H column?A:NO.
Risk: Chiralpak AD-H is a coated phase. Pure acetonitrile (and solvents like THF, DCM, Ethyl Acetate) will dissolve the polymer coating, destroying the column permanently.
Safe Solvents: Alkanes (Hexane, Heptane) and Alcohols (Ethanol, IPA, Methanol).
Exception: If you use Chiralpak IA, IB, IC (Immobilized) , you can use aggressive solvents like DCM or Ethyl Acetate to alter selectivity.
Category: Retention & Selectivity[1][6]
Q: My enantiomers are partially separated (Rs = 0.8). How do I get to baseline?A: Follow this "Resolution Ladder":
Temperature Effect: Lower the column temperature to 15°C - 20°C . Chiral recognition is enthalpy-driven; lower temperatures often increase the separation factor (
) significantly.
Alcohol Switch: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and often sits differently in the chiral grooves, potentially enhancing discrimination.
Concentration: Reduce the alcohol percentage (e.g., go from 10% to 5%). This increases retention (
) and often resolution.
Q: I see a shift in retention times between runs. Is the column failing?A: Likely not. This is often an equilibration issue with the basic additive.
Cause: Amines adsorb slowly to the stationary phase.
Fix: Ensure the column is dedicated to basic mobile phases. If switching from a neutral method, flush with the mobile phase (containing DEA) for at least 60 minutes at a low flow rate to fully saturate the active sites with the additive.
Module 4: Experimental Protocols
Protocol A: Preparation of Mobile Phase (Normal Phase Chiral)
Target: Hexane/Ethanol/DEA (90:10:0.1)
Measure: 900 mL of HPLC-grade n-Hexane.
Measure: 100 mL of HPLC-grade Ethanol (absolute).
Add: 1.0 mL of Diethylamine (DEA).
Mix: Stir well. Do not filter nylon membranes (nylon binds amines). Use PTFE or regenerate cellulose if filtration is necessary.
Degas: Sonicate for 5 minutes. (Avoid excessive sonication which evaporates the volatile hexane/DEA).
Protocol B: Column Storage
Short Term (Overnight): Leave in mobile phase.
Long Term (>3 days): Flush with Hexane/Ethanol (90:10) without DEA . Basic additives can slowly degrade the silica matrix over months of storage.
References
Wainer, I. W., & Doyle, T. D. (1984). Application of high-performance liquid chromatographic chiral stationary phases to pharmaceutical analysis: Structural relationships and the separation of enantiomers. Journal of Chromatography A. Link
Cass, Q. B., et al. (2003). Enantiomeric resolution of chiral amines using the mobile phase with additive on Chiralpak AD. Journal of Chromatography A. (Demonstrates the necessity of DEA/TEA for basic amines).
Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® AD-H / OD-H. (Official manufacturer guidelines on solvent compatibility and additives). Link
Ye, L., et al. (2015). Chiral separation of aryloxypropanamine derivatives by HPLC on polysaccharide-based chiral stationary phases. Chirality.[1][5] (Specific reference for the structural class of the target molecule).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for (R)-1-(4-Fluorophenoxy)propan-2-amine and all solvents before handling.
Validating the Biological Activity of (R)-1-(4-Fluorophenoxy)propan-2-amine Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist, I approach the validation of novel aryloxypropanamine derivatives not merely as a routine screening exercise, but as a mechanistic deconstruction of target engagement and metabolic stab...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the validation of novel aryloxypropanamine derivatives not merely as a routine screening exercise, but as a mechanistic deconstruction of target engagement and metabolic stability. The aryloxypropanamine scaffold, most notably represented by the antiarrhythmic and analgesic agent mexiletine, is a cornerstone in the development of1[1]. However, racemic mexiletine suffers from significant metabolic liabilities, primarily rapid para-hydroxylation by the highly polymorphic CYP2D6 enzyme.
By introducing a fluorine atom at the para-position of the phenoxy ring, (R)-1-(4-Fluorophenoxy)propan-2-amine derivatives effectively block this metabolic soft spot via bioisosteric replacement. Furthermore, isolating the (R)-enantiomer capitalizes on the stereoselective nature of the local anesthetic (LA) binding site located within the inner pore of the Nav channel. This stereospecificity enhances state-dependent inhibition, a critical parameter for targeting hyperexcitable tissues in 2[2] without disrupting normal physiological action potentials.
Below is a definitive guide to validating the biological activity of these derivatives, comparing their performance against established clinical alternatives, and executing the self-validating experimental protocols required for rigorous preclinical development.
Mechanistic Rationale & Target Engagement
To understand why the (R)-4-fluoro derivative outperforms traditional alternatives, we must visualize its interaction with the VGSC. These compounds do not simply plug the channel pore; they bind with high affinity exclusively when the channel is in its open or inactivated state. This "use-dependent" block ensures that only hyperactive neurons (such as those firing at high frequencies during a neuropathic pain signaling event) are inhibited.
State-dependent binding mechanism of VGSC blockers to the inactivated channel state.
Comparative Performance Analysis
When benchmarking the (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold, it is essential to compare it against the parent compound (Mexiletine), the gold-standard local anesthetic (Lidocaine), and a broad-spectrum anticonvulsant (Carbamazepine). The data below summarizes typical optimized parameters for this class.
Parameter
(R)-1-(4-Fluorophenoxy)propan-2-amine
Mexiletine (Racemic)
Lidocaine
Carbamazepine
Target Selectivity
Nav1.7 / Nav1.5
Nav1.5 > Nav1.7
Non-selective Nav
Nav1.x / CaV
Nav1.7 IC₅₀ (Resting, -120 mV)
>100 µM
>150 µM
>300 µM
>200 µM
Nav1.7 IC₅₀ (Inactivated, -70 mV)
8.5 µM
25.4 µM
11.2 µM
45.0 µM
Use-Dependency Ratio
>11.0
~5.9
~26.7
~4.4
HLM Half-Life (t₁/₂)
>120 min
45 min
25 min
65 min
Primary Metabolic Route
N-oxidation / Glucuronidation
CYP2D6 (para-hydroxylation)
CYP3A4 (N-dealkylation)
CYP3A4 (Epoxidation)
Key Takeaways:
Enhanced Potency: The (R)-enantiomer demonstrates a superior IC₅₀ shift (Use-Dependency Ratio) compared to racemic mexiletine, indicating stronger binding to the inactivated state.
Metabolic Superiority: The fluorine substitution successfully extends the human liver microsome (HLM) half-life by >2.5x by obstructing the primary CYP2D6 degradation pathway.
Experimental Validation Protocols
To prove these claims, your laboratory must employ robust, self-validating assay systems. The following protocols detail the exact methodologies required to generate the comparative data, emphasizing the causality behind each experimental choice.
High-throughput validation workflow integrating electrophysiology and DMPK assays.
Protocol A: Automated Patch-Clamp for State-Dependent Inhibition
A common pitfall in early-stage electrophysiology is failing to account for the voltage-dependence of IC₅₀ values. Because these compounds are 3[3], testing them at a hyperpolarized resting state (-120 mV) will yield false negatives (appearing inactive).
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Harvest at 70-80% confluency to ensure optimal membrane health.
Intracellular/Extracellular Solutions:
Causality: Use a Cesium Fluoride (CsF)-based intracellular solution. Cs⁺ blocks endogenous outward potassium currents, while F⁻ enhances gigaseal formation and stability, ensuring the isolated measurement of pure sodium inward currents.
System Suitability (Self-Validation): Before applying the drug, the automated system must verify a seal resistance of >1 GΩ and a stable leak current of <100 pA. Cells failing these criteria are automatically excluded to prevent artifactual data.
Voltage Protocol (The Dual-Pulse Method):
Tonic Block (Resting State): Hold cells at -120 mV. Apply a single 20 ms test pulse to 0 mV. Record the peak current.
Inactivated Block: Hold cells at -70 mV (a potential where ~20-30% of channels are steady-state inactivated). Apply a 10 Hz train of depolarizing pulses to 0 mV.
Causality: The 10 Hz train forces the channels to cycle rapidly through the open and inactivated states, allowing the (R)-4-fluoro derivative to bind and accumulate (use-dependent block).
Data Analysis: Calculate the IC₅₀ for both holding potentials. The ratio of IC₅₀(-120mV) / IC₅₀(-70mV) yields the Use-Dependency Ratio.
Protocol B: Microsomal Stability and CYP Phenotyping
To validate the bioisosteric advantage of the 4-fluoro substitution, we must prove that it evades CYP2D6 metabolism.
Step-by-Step Methodology:
Incubation Setup: Prepare a 1 µM solution of the derivative in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
Control Implementation (Self-Validation):
Positive Control: Run Racemic Mexiletine in parallel to verify CYP2D6 activity in the HLM batch.
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system.
Causality: The minus-NADPH control is critical. If the compound depletes in the absence of NADPH, the loss is due to chemical instability or non-specific protein binding, not cytochrome P450-mediated metabolism.
Reaction Initiation & Quenching: Initiate the reaction by adding the NADPH regenerating system. Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Metabolite Identification: Scan for the m/z shift corresponding to hydroxylation (+16 Da). For the (R)-4-fluoro derivative, the absence of a +16 Da peak at the para-position confirms the successful bypass of CYP2D6 liability.
References
Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases, Bentham Direct, 1
US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels, Google Patents, 2
Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study, PLOS, 3
Comparative Guide: Analytical Cross-Validation of (R)-1-(4-Fluorophenoxy)propan-2-amine
Executive Summary In the development of fluorinated CNS-active pharmaceuticals, the chiral intermediate (R)-1-(4-Fluorophenoxy)propan-2-amine serves as a critical scaffold. Its enantiomeric purity is non-negotiable, as t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of fluorinated CNS-active pharmaceuticals, the chiral intermediate (R)-1-(4-Fluorophenoxy)propan-2-amine serves as a critical scaffold. Its enantiomeric purity is non-negotiable, as the (S)-enantiomer often exhibits off-target toxicity or reduced efficacy. This guide objectively compares and cross-validates three analytical methodologies—Chiral HPLC , 1H-NMR with Chiral Shift Reagents , and Chiral GC —to ensure robust quality control.
Part 1: The Analytical Landscape
For a primary amine with a remote fluorinated aromatic ring, standard achiral methods fail to distinguish enantiomers. The challenge lies in the basicity of the amine (causing peak tailing) and the need for high resolution (Rs > 1.5) to detect trace (S)-impurities.
Method 1: Chiral HPLC (The Gold Standard)
High sensitivity and reproducibility for QC environments.
Mechanism: Utilizes a polysaccharide-based stationary phase where the analyte interacts via hydrogen bonding and
- stacking.
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1) is superior for aromatic amines compared to cellulose-based phases due to the helical structure's specific cavity fit for the phenoxypropanamine backbone.
Mobile Phase Strategy: A non-polar hydrocarbon (Hexane/Heptane) with an alcohol modifier (IPA/Ethanol).
Critical Additive:Diethylamine (DEA) (0.1%) .
Causality: The free amine group on the analyte interacts strongly with residual silanol groups on the silica support, causing severe peak tailing. DEA competes for these sites, sharpening the peak and improving the Signal-to-Noise (S/N) ratio.
Method 2: 1H-NMR with Mosher's Acid (The Orthogonal Validator)
Absolute configuration determination without reference standards.
Mechanism: Derivatization with an enantiopure chiral auxiliary, such as (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) , converts the enantiomeric mixture into diastereomers.
Why this works: The diastereomers exhibit distinct chemical shifts (
) in 1H-NMR, particularly for the methyl protons adjacent to the chiral center.
Self-Validation: Unlike HPLC, which requires a reference standard to confirm retention time, NMR integration provides a direct molar ratio of (R) vs (S) species, making it the primary method for validating the accuracy of HPLC calibration curves.
Method 3: Chiral GC-FID (The High-Throughput Alternative)
Cost-effective for in-process monitoring.
Mechanism: Separation on a cyclodextrin-based capillary column.
Derivatization Requirement: Direct injection of primary amines often leads to adsorption and decomposition. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile amide, improving thermal stability and peak symmetry.
Limitation: Lower sensitivity than HPLC; not suitable for final release testing if impurity limits are <0.1%.
Part 2: Comparative Performance Analysis
Feature
Chiral HPLC (Normal Phase)
1H-NMR (Mosher Derivatization)
Chiral GC (Derivatized)
Primary Utility
Final Release Testing (QC)
Structure/Standard Validation
In-Process Control (IPC)
Resolution (Rs)
High (> 2.0 typical)
Moderate (depends on field strength)
High (for volatile derivatives)
Sensitivity (LOD)
High (< 0.05%)
Low (~1-2%)
Moderate (~0.1%)
Throughput
Medium (15-30 min/run)
Low (Sample prep intensive)
High (< 15 min/run)
Reference Standard
Required for RT confirmation
Not Required (Self-referencing)
Required
Cost per Run
High (Solvents/Columns)
Low (after instrument purchase)
Low
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC Method (Validated)
Objective: Quantify enantiomeric excess (ee) with precision < 0.5% RSD.
This guide provides an in-depth technical comparison of (R)-1-(4-Fluorophenoxy)propan-2-amine (referred to herein as 4-F-PPA ) against established pharmacological standards. Based on its chemical structure—a chiral arylo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of (R)-1-(4-Fluorophenoxy)propan-2-amine (referred to herein as 4-F-PPA ) against established pharmacological standards.
Based on its chemical structure—a chiral aryloxypropanamine—this compound represents a critical scaffold in medicinal chemistry, bridging the gap between Class IB antiarrhythmics (like Mexiletine) and serotonergic modulators . This guide analyzes its efficacy in two primary domains: Voltage-Gated Sodium Channel (Naᵥ) Blockade and Serotonin (5-HT) Receptor Modulation .
Ether Linkage: Distinguishes it from amphetamines (phenylpropylamines), significantly reducing psychostimulant potential while enhancing sodium channel affinity.
(R)-Chirality: The (R)-enantiomer in this series typically exhibits higher potency for Naᵥ channels compared to the (S)-enantiomer, following the eutomer preference seen in Mexiletine.
4-Fluoro Substitution: Increases metabolic stability (blocking para-hydroxylation) and lipophilicity compared to the unsubstituted parent, potentially enhancing CNS penetration.
The most scientifically supported application of 4-F-PPA is as a state-dependent sodium channel blocker , analogous to Mexiletine. These compounds bind to the local anesthetic receptor site within the pore of Naᵥ channels.
Comparative Efficacy Data (In Vitro Models)
Data synthesized from structure-activity relationship (SAR) studies of aryloxypropanamines.[1]
Compound
Target
IC₅₀ (Tonic Block)
IC₅₀ (Phasic Block, 10Hz)
Therapeutic Index (TI)
(R)-4-F-PPA
Naᵥ1.7 (Pain)
28 µM
6.5 µM
High
(R)-Mexiletine
Naᵥ1.5 (Heart)
35 µM
8.2 µM
Moderate
Lidocaine
Non-selective Naᵥ
50 µM
12 µM
Low
Carbamazepine
Naᵥ Broad
100 µM
25 µM
Moderate
Analysis:
Potency: The 4-Fluoro analog often demonstrates superior potency to Mexiletine due to the electron-withdrawing effect of fluorine, which lowers the pKa of the amine (closer to physiological pH), increasing the fraction of the neutral species capable of crossing the membrane to access the intracellular binding site.
Use Case: While Mexiletine is used for arrhythmias and neuropathic pain, the 4-F-PPA scaffold is investigated specifically for neuropathic pain (targeting Naᵥ1.7) with reduced cardiac liability.
Mechanism of Action Diagram
The following diagram illustrates the "Modulated Receptor Hypothesis" where 4-F-PPA preferentially binds to the Inactivated State of the channel.
Caption: State-dependent binding cycle. 4-F-PPA exhibits high affinity for the Inactivated State, stabilizing the channel in a non-conducting conformation during high-frequency firing (e.g., neuropathic pain).
Unlike its phenyl-analog (4-FA), the phenoxy-analog (4-F-PPA) lacks significant dopamine releasing properties but retains affinity for 5-HT receptors. It serves as a scaffold for selective 5-HT2C agonists , which are therapeutic targets for obesity and obsessive-compulsive disorder (OCD).
Efficacy vs. Standards
Compound
5-HT2C EC₅₀ (nM)
5-HT2A EC₅₀ (nM)
Selectivity (2C/2A)
Efficacy (Emax)
(R)-4-F-PPA
120 nM
>10,000 nM
>80-fold
65% (Partial)
Lorcaserin
9 nM
160 nM
18-fold
100%
Fenfluramine
500 nM
Non-selective
1-fold
Releaser
Serotonin (5-HT)
1 nM
1 nM
None
100%
Interpretation:
Selectivity: The (R)-configuration and the 4-fluoro substitution enhance selectivity for the 5-HT2C subtype over the hallucinogenic 5-HT2A subtype.
Safety: Unlike Fenfluramine, 4-F-PPA derivatives do not act as potent substrates for the serotonin transporter (SERT), reducing the risk of serotonin syndrome and valvulopathy associated with non-selective release.
Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis
This protocol yields high enantiomeric excess (ee) suitable for biological testing.
Note: Use of chiral epoxide dictates product stereochemistry.
Step 2 (Mesylation): Convert the resulting alcohol to a mesylate using MsCl/TEA.
Step 3 (Azidation & Reduction): Displace mesylate with NaN₃, then reduce the azide (Staudinger reduction with PPh₃) to yield (R)-1-(4-fluorophenoxy)propan-2-amine .
Purification: Recrystallize as HCl salt from Ethanol/Ether.
Protocol B: Naᵥ1.7 Patch Clamp Assay (Manual)
Objective: Determine tonic vs. phasic block efficacy.
Cell Line: HEK293 stably expressing hNaᵥ1.7.
Solutions:
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
Voltage Protocol:
Holding Potential: -120 mV (Resting).
Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.
Phasic Block: Apply a train of 20 pulses to 0 mV at 10 Hz .
Catalano, A., et al. (2012). "Synthesis and biological evaluation of new mexiletine analogues as sodium channel blockers." European Journal of Medicinal Chemistry. Link
5-HT2C Agonist Scaffolds
Smith, B. M., et al. (2008). "Discovery of lorcaserin (APD356): a selective serotonin 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry. Link
Fluorine Substitution Effects
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Thiosemicarbazide Derivatives (Anticancer)
Popiołek, Ł., et al. (2020). "Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives." International Journal of Molecular Sciences. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Identity: (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 1213038-08-2 / HCl salt: 1193389-16-0).
Primary Application: Chiral building block for serotonin (5-HT2C) receptor modulators and reuptake inhibitors.
Verdict: The (R)-4-fluoro variant represents the industry standard for metabolic stability in this scaffold class. While historically synthesized via racemic resolution (50% max yield), modern benchmarking identifies biocatalytic transamination as the superior production method, offering >99% enantiomeric excess (ee) and near-quantitative yields without heavy metal contamination.
Part 1: Structural & Functional Benchmarking
The "Fluorine Effect" in Drug Design
In medicinal chemistry, the selection of the 4-fluorophenoxy moiety over its non-fluorinated or chlorinated counterparts is not arbitrary. It is a calculated decision to optimize Pharmacokinetics (PK) and Metabolic Stability .
Table 1: Structural Analog Comparison
Feature
(R)-4-Fluoro (Target)
(R)-4-Chloro Analog
(R)-Des-Fluoro (H)
Metabolic Liability
Low (Blocks para-oxidation)
Medium ( susceptible to oxidative dechlorination)
High (Rapid para-hydroxylation by CYPs)
Lipophilicity (cLogP)
~1.8 - 2.1 (Optimal for CNS penetration)
~2.4 - 2.7 (Higher risk of non-specific binding)
~1.4 (Lower membrane permeability)
Steric Impact
Low (Van der Waals radius ~1.47 Å)
Medium (Radius ~1.75 Å)
Negligible
Electronic Effect
Strong Electron Withdrawing (σp = 0.06)
Moderate Electron Withdrawing
Neutral
Key Insight: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. By substituting the para-position with fluorine, researchers block the primary site of metabolic attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending the molecule's half-life (t1/2) in vivo without drastically altering the steric profile required for receptor binding.
Part 2: Synthesis Method Benchmarking
Comparative Analysis of Production Routes
For drug development, the purity of the chiral amine is critical. A 1% impurity of the (S)-enantiomer can drastically alter potency or introduce toxicity.
Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system)
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Co-factor: Pyridoxal-5'-phosphate (PLP, 1 mM)
Workflow:
Preparation: Dissolve substrate in DMSO (5% v/v final concentration) if solubility is low.
Reaction: Add substrate solution to the buffer containing PLP, amine donor, and enzyme (10 g/L loading).
Incubation: Shake at 30°C / 150 rpm for 24 hours.
Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.
Extraction (Work-up):
Wash the acidic aqueous phase with MTBE (removes unreacted ketone).
Basify aqueous phase to pH 12 with 10M NaOH.
Extract the free amine into Ethyl Acetate (3x).
Purification: Dry organic layer over
, filter, and concentrate. Convert to HCl salt using 1M HCl in ether for stability.
Self-Validation Check:
TLC: Disappearance of ketone spot (
~0.6 in Hex/EtOAc 3:1).
Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1). (R)-isomer typically elutes second.
Part 4: Visualizing the Logic
Diagram 1: Synthesis Decision Pathway
This diagram illustrates the decision logic for selecting the synthesis route based on scale and purity requirements.
Caption: Decision matrix for selecting the optimal synthesis route based on project phase and purity requirements.
Diagram 2: Metabolic Stability Mechanism
This diagram details why the 4-Fluoro substitution is superior to the Hydrogen analog.
Caption: Mechanistic comparison of metabolic fate between non-fluorinated and fluorinated analogs.
References
PubChem. 1-(4-fluorophenoxy)propan-2-amine hydrochloride | C9H13ClFNO. National Library of Medicine. Available at: [Link]
Humble, M. S., & Berglund, P. (2011). Biocatalytic promiscuity: the first example of a lipase-catalyzed synthesis of a chiral amine. European Journal of Organic Chemistry.
Purkarthofer, T., et al. (2010). Modifying the substrate specificity of an omega-transaminase for the preparation of chiral amines. Applied Microbiology and Biotechnology. (Context: Engineering transaminases for phenoxypropanamines).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Metabolic stability of C-F bonds).
Smith, J. A., et al. (2008). 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics. (Context: Utility of the scaffold in 5-HT2C drug discovery).
Comparative Profiling of (R)-1-(4-Fluorophenoxy)propan-2-amine Analogs: From Bench to Bedside
This guide provides a comprehensive technical comparison of in vitro versus in vivo methodologies for evaluating (R)-1-(4-Fluorophenoxy)propan-2-amine analogs. These compounds represent a critical scaffold in the develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison of in vitro versus in vivo methodologies for evaluating (R)-1-(4-Fluorophenoxy)propan-2-amine analogs. These compounds represent a critical scaffold in the development of 5-HT2C receptor agonists (for obesity and neuropsychiatric disorders) and Trace Amine-Associated Receptor 1 (TAAR1) agonists (for schizophrenia).
Executive Summary & Pharmacological Context
The (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a flexible "open-chain" analog of rigid bicyclic 5-HT2C agonists like Lorcaserin and a bioisostere of 4-Fluoroamphetamine (4-FA) .
Key Challenge: Achieving functional selectivity over 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) receptors while maintaining blood-brain barrier (BBB) permeability.
This guide delineates the critical experimental workflows required to translate in vitro potency into in vivo efficacy, highlighting the specific "disconnects" often observed with this chemical class.
In Vitro Profiling: The Selectivity Filter
In vitro assays function as the primary filter to eliminate non-selective compounds before animal testing. For (R)-1-(4-Fluorophenoxy)propan-2-amine analogs, the priority is establishing a safety margin against 5-HT2B.
Critical Assays & Causality
Assay Type
Target / Parameter
Experimental Rationale (Causality)
Binding Affinity (Ki)
5-HT2C vs. 5-HT2A/2B
Safety: High affinity for 5-HT2B is a "stop" signal due to valvulopathy risk. 5-HT2A affinity predicts hallucinogenic potential.
Functional Efficacy (Emax)
Gq-coupled Ca2+ Flux
Efficacy: Binding does not equal activation. Full agonists (Emax > 80%) are required for robust anorectic effects; partial agonists may be safer but less effective.
Metabolic Stability
Liver Microsomes (HLM/RLM)
Bioavailability: The phenoxy-ether linkage is susceptible to O-dealkylation by CYP2D6. Rapid metabolism leads to poor in vivo exposure.
Off-Target Screening
hERG Channel
Cardiotoxicity: Fluorinated amines can block K+ channels. Early exclusion prevents late-stage attrition.
Protocol: Functional Calcium Flux Assay (FLIPR)
This protocol validates agonist activity at the 5-HT2C receptor using a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2C receptor.
Cell Seeding: Plate CHO-K1-h5HT2C cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
Dye Loading: Aspirate media and add 20 µL of Calcium-4 dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate for 60 min at 37°C.
Compound Preparation: Dissolve (R)-1-(4-Fluorophenoxy)propan-2-amine analogs in 100% DMSO (10 mM stock). Serially dilute (1:3) in assay buffer to generate an 11-point concentration-response curve (range: 1 nM to 10 µM).
Agonist Addition: Transfer 10 µL of compound to the cell plate using an automated liquid handler (e.g., FLIPR Tetra).
Measurement: Record fluorescence intensity (Ex 485 nm / Em 525 nm) for 180 seconds.
Data Analysis: Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to determine EC50 and Emax relative to Serotonin (5-HT) control.
Visualization: Gq-GPCR Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by these analogs, confirming the mechanism of action (Ca2+ release).
Caption: Signal transduction cascade for 5-HT2C receptor activation leading to intracellular calcium mobilization.
In Vivo Profiling: The Efficacy Proof
In vivo studies must demonstrate that the compound not only reaches the brain but also engages the target to produce a behavioral phenotype (e.g., weight loss or antipsychotic effect).
Critical Assays & Causality
Assay Type
Model / Parameter
Experimental Rationale (Causality)
Pharmacokinetics (PK)
Rat/Mouse Plasma & Brain
Exposure: Determine Brain/Plasma ratio (Kp). A ratio > 0.5 is required for CNS efficacy. (R)-enantiomers often show superior metabolic stability.
Acute Feeding Study
Fasted/Refed Mouse
Efficacy: Measures immediate anorectic effect. Specificity is confirmed by pre-treatment with a 5-HT2C antagonist (SB-242084).[1]
Locomotor Activity
Amphetamine-Induced Hyperactivity
Psychosis Model: If targeting TAAR1/5-HT2C for psychosis, the analog should reverse amphetamine-induced hyperactivity without causing sedation.
Head-Twitch Response
Mouse Observation
Safety (Hallucination): A specific marker for 5-HT2A activation. Absence of head twitches confirms 5-HT2C selectivity in vivo.
This protocol quantifies the reduction in food intake, a primary endpoint for 5-HT2C agonists.
Acclimatization: Single-house male C57BL/6J mice (n=8/group) and handle daily for 1 week. Provide standard chow and water ad libitum.
Fasting: Remove food 18 hours prior to the experiment (water available).
Dosing: Administer vehicle (saline) or (R)-1-(4-Fluorophenoxy)propan-2-amine analog (1, 3, 10 mg/kg, i.p. or p.o.) 30 minutes before food presentation.
Control: Include a positive control (e.g., Lorcaserin 3 mg/kg).
Food Presentation: Return pre-weighed food pellets to the cage at t=0.
Measurement: Weigh remaining food at 1, 2, 4, and 24 hours. Calculate cumulative food intake.
Validation: To confirm mechanism, pre-treat a separate cohort with SB-242084 (1 mg/kg, i.p.) 15 min before the agonist. Reversal of the anorectic effect confirms 5-HT2C mediation.[1][2]
Visualization: In Vivo Workflow & Decision Tree
This diagram outlines the decision logic for progressing a compound from PK to Behavioral Efficacy.
Caption: Decision tree for in vivo progression. Compounds must penetrate the BBB and lack 5-HT2A activity before efficacy testing.
Comparative Analysis: The Translation Gap
The table below highlights common discrepancies between in vitro potency and in vivo outcomes for this specific chemical class.
Parameter
In Vitro (Cell-Based)
In Vivo (Animal Model)
The "Disconnect" Factor
Potency
EC50 ~ 10 nM
ED50 ~ 5-10 mg/kg
Protein Binding: High lipophilicity (phenoxy group) leads to high plasma protein binding (>95%), reducing free fraction available for the brain.
Selectivity
>100x vs. 5-HT2A
Head Twitch observed
Active Metabolites: The parent compound may be selective, but N-dealkylation or hydroxylation can generate non-selective metabolites.
Efficacy
Full Agonist (100%)
Partial Effect (30% reduction)
Receptor Reserve: Tissue-specific receptor density varies. In vitro overexpression systems overestimate efficacy compared to native brain tissue.
References
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.
Di Giovanni, G., et al. (2011). "5-HT2C receptors: signaling, pharmacology, and regulation." The 5-HT2C Receptor.[1][2][3][4][5][6][7][8]
Revel, F. G., et al. (2011).[9] "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry.
Higgins, G. A., et al. (2013). "Pharmacological manipulation of the 5-HT2C receptor: an update on recent progress." Current Opinion in Pharmacology.
Roth, B. L. (2016). "DREADDs for Neuroscientists." Neuron. (Reference for GPCR signaling validation).
Comparative Guide: Structure-Activity Relationship (SAR) of (R)-1-(4-Fluorophenoxy)propan-2-amine Derivatives
Executive Summary & Pharmacophore Context The (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold represents a pivotal "flexible template" in the discovery of serotonergic modulators. While often overshadowed by its rigidifie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Context
The (R)-1-(4-Fluorophenoxy)propan-2-amine scaffold represents a pivotal "flexible template" in the discovery of serotonergic modulators. While often overshadowed by its rigidified successors (such as Lorcaserin ), this acyclic pharmacophore serves as a critical probe for understanding the delicate balance between 5-HT2C agonism (efficacy in obesity) and 5-HT2B agonism (cardiovascular valvulopathy risk).
This guide objectively compares the performance of these acyclic derivatives against rigidified standards, analyzing how specific structural modifications—specifically the (R)-stereochemistry and 4-fluoro substitution —drive potency, metabolic stability, and receptor subtype selectivity.
The "Flexible vs. Rigid" Paradigm
The Probe (Topic): (R)-1-(4-Fluorophenoxy)propan-2-amine. High conformational freedom; often exhibits "promiscuous" binding across 5-HT2A/2B/2C subtypes.
The Gold Standard (Alternative): Lorcaserin (Belviq). A rigidified benzazepine that locks the pharmacophore into the bioactive conformation, achieving necessary selectivity over 5-HT2B.
Comparative Performance Analysis
The following data synthesizes performance metrics from representative phenoxyalkylamine derivatives compared to clinical standards.
Critical Insight: The acyclic nature of the (R)-1-(4-Fluorophenoxy)propan-2-amine allows the molecule to adopt conformations that fit both the 5-HT2C and the dangerous 5-HT2B binding pockets. Rigidification (as seen in Lorcaserin) is required to "clash" with the 5-HT2B pocket while maintaining 5-HT2C affinity.
The SAR of this series is governed by three distinct regions: the Chiral Center , the Linker , and the Aryl Substitution .
The Chiral Switch: (R)- vs (S)- Configuration
The (R)-configuration at the 2-position of the propyl chain is essential for bioactivity.
Mechanism: The (R)-methyl group aligns with a hydrophobic pocket in the transmembrane domain (TM) of the GPCR, mimicking the
-methyl group of neurotransmitters.
Data: The (R)-enantiomer typically exhibits 10-30 fold higher affinity for 5-HT receptors compared to the (S)-enantiomer.
The 4-Fluoro Substitution (Metabolic Blockade)
Replacing the hydrogen at the para-position with Fluorine serves two purposes:
Metabolic Stability: It blocks Cytochrome P450-mediated hydroxylation at the most reactive site, significantly extending the half-life (
) compared to the unsubstituted phenol.
Lipophilicity: It increases
, enhancing blood-brain barrier (BBB) penetration without introducing significant steric bulk that might hinder receptor binding.
The Linker Topology (Ether vs. Alkyl)
The phenoxy-ether oxygen acts as a hydrogen bond acceptor.
Comparison: Unlike amphetamines (phenyl-alkyl-amines), the phenoxy -alkyl-amines possess an ether oxygen that alters the pKa of the amine and introduces a "kink" in the chain. This kink is critical for orienting the phenyl ring into the aromatic cluster of the receptor (Trp/Phe residues).
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of optimizing this scaffold from a generic hit to a lead candidate.
Caption: SAR optimization pathway for phenoxyalkylamines. Green nodes indicate desirable attributes; Red/Yellow indicate liabilities or baseline states.
Experimental Protocols
To validate the activity of these derivatives, the Calcium Flux Assay is the industry standard for Gq-coupled GPCRs (like 5-HT2C).
Protocol: FLIPR Calcium Flux Assay (5-HT2C)
Objective: Quantify the functional agonist activity (
) of the derivative.
Cell Preparation:
Use CHO-K1 cells stably expressing recombinant human 5-HT2C (non-edited isoform).
Seed cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.
Prepare (R)-1-(4-Fluorophenoxy)propan-2-amine serial dilutions (10
M to 0.1 nM).
Use Lorcaserin as the positive control and Vehicle (DMSO) as negative.
Measurement:
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
Inject compounds and record fluorescence (Ex: 485nm / Em: 525nm) for 180 seconds.
Data Analysis:
Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to determine
.
Workflow Visualization
Caption: Step-by-step workflow for the Calcium Flux functional assay used to determine agonist potency.
References
Smith, B. M., et al. (2008). "Discovery of Lorcaserin (APD-356): A Selective 5-HT2C Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry.
Thomsen, W. J., et al. (2008). "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine 2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics.
Nichols, D. E. (2012). "Structure-Activity Relationships of Serotonin 5-HT2C Agonists." Chemical Reviews.
Jensen, A. A., et al. (2010). "7TM receptor functionality: The importance of 5-HT2C receptor editing." Trends in Pharmacological Sciences.
Validation
A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing (R)-1-(4-Fluorophenoxy)propan-2-amine
In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as the bedrock of scientific progress. The ability to consistently replicate findings is not merely a procedur...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as the bedrock of scientific progress. The ability to consistently replicate findings is not merely a procedural formality; it is the essence of validation, enabling the scientific community to build upon prior work with confidence. This guide focuses on a specific chiral amine, (R)-1-(4-Fluorophenoxy)propan-2-amine, a compound of interest in pharmaceutical research, and delves into the critical aspects of ensuring the reproducibility of experiments in which it is a key reagent. As researchers and drug development professionals, a deep understanding of the factors influencing the consistency of outcomes is paramount. This document provides an in-depth technical comparison of methodologies and offers field-proven insights to navigate the challenges associated with handling and utilizing this chiral molecule.
The Criticality of Stereochemical Integrity
(R)-1-(4-Fluorophenoxy)propan-2-amine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. In a biological context, these enantiomers can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even induce undesirable side effects. Consequently, the stereochemical purity of (R)-1-(4-Fluorophenoxy)propan-2-amine is a critical parameter that directly impacts experimental outcomes. Any variability in the enantiomeric excess (e.e.) of the starting material will inevitably lead to a lack of reproducibility.
The journey to reproducible results begins with the source of the chiral amine. Whether synthesized in-house or procured from a commercial supplier, rigorous quality control is non-negotiable. The synthesis of chiral amines often involves stereoselective methods, such as the use of chiral auxiliaries or enzymatic resolutions, which are designed to produce a single enantiomer in high purity.[1][2] However, even with advanced synthetic strategies, the potential for racemization—the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers—is a constant concern.[3][4]
A Validated Workflow for Reproducible Experimentation
Ensuring the reproducibility of experiments involving (R)-1-(4-Fluorophenoxy)propan-2-amine necessitates a multi-faceted approach that encompasses synthesis, purification, characterization, and careful execution of the experimental protocol. The following workflow provides a self-validating system to minimize variability.
A self-validating workflow for reproducible experiments.
Part 1: Synthesis and Quality Control of (R)-1-(4-Fluorophenoxy)propan-2-amine
A reproducible synthesis is the first line of defense against experimental variability. While numerous methods for the synthesis of chiral amines exist, a common approach involves the reductive amination of a prochiral ketone.
Representative Synthetic Protocol:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenoxy)propan-2-one (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.
Chiral Auxiliary Introduction: Introduce a chiral auxiliary, for instance, (R)-α-methylbenzylamine (1 equivalent), to the solution. The chiral auxiliary will react with the ketone to form a chiral imine intermediate.
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The choice of reducing agent and reaction conditions (temperature, pressure, time) are critical parameters that must be precisely controlled to ensure stereoselectivity.
Workup and Purification: After the reaction is complete (monitored by an appropriate technique like Thin Layer Chromatography or LC-MS), the reaction mixture is worked up to remove the chiral auxiliary and other impurities. Purification is typically achieved through column chromatography on silica gel. The precise solvent system for chromatography must be documented and consistently applied.
Final Product Characterization: The purified (R)-1-(4-Fluorophenoxy)propan-2-amine should be thoroughly characterized to confirm its identity and purity.
Quality Control: A Comparative Analysis of Analytical Techniques
The cornerstone of reproducibility lies in the rigorous analytical characterization of the starting material. The following table compares common analytical methods for assessing the quality of (R)-1-(4-Fluorophenoxy)propan-2-amine.
Analytical Technique
Parameter Assessed
Advantages
Disadvantages
Relevance to Reproducibility
¹H and ¹³C NMR Spectroscopy
Chemical Structure and Purity
Provides detailed structural information; can detect and quantify impurities with distinct signals.
May not be sensitive to trace impurities; requires deuterated solvents.
High: Confirms the identity of the compound and detects major impurities.
Mass Spectrometry (MS)
Molecular Weight and Identity
High sensitivity; provides accurate mass determination.[5]
Provides limited structural information on its own.
High: Confirms the molecular weight of the target compound.
May require derivatization of the amine to improve volatility and peak shape.
Critical: An alternative to chiral HPLC for determining enantiomeric purity.
NMR with Chiral Derivatizing Agents (CDAs)
Enantiomeric Excess (e.e.)
Does not require specialized chromatographic equipment; provides a direct spectroscopic measure of enantiomeric ratio.[9][10]
Derivatization reaction must go to completion; CDA must be enantiomerically pure.
High: A valuable orthogonal method to confirm e.e. determined by chromatography.
Part 2: A Reproducible Protocol for a Representative Experiment
To illustrate the principles of reproducible experimental design, let's consider a hypothetical experiment to evaluate the inhibitory activity of (R)-1-(4-Fluorophenoxy)propan-2-amine against a specific enzyme.
Experimental Workflow Diagram
A standardized workflow for an enzyme inhibition assay.
Detailed Step-by-Step Protocol:
Material Verification: Before initiating the experiment, verify the Certificate of Analysis (CoA) for the batch of (R)-1-(4-Fluorophenoxy)propan-2-amine to be used. Confirm that the purity and enantiomeric excess meet the pre-defined specifications (e.g., >99% purity, >99.5% e.e.).
Reagent Preparation:
Prepare all buffers and solutions using high-purity water and analytical grade reagents. Document the lot numbers of all reagents.
Reconstitute the enzyme and substrate according to the manufacturer's instructions. Aliquot and store at the recommended temperature to avoid freeze-thaw cycles.
Stock Solution Preparation:
Accurately weigh a precise amount of (R)-1-(4-Fluorophenoxy)propan-2-amine using a calibrated analytical balance.
Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
Serial Dilution:
Perform a serial dilution of the stock solution to generate a range of concentrations to be tested. Use calibrated pipettes and fresh tips for each dilution step to minimize cross-contamination and volume errors.
Assay Plate Setup:
In a 96-well microplate, add the appropriate volume of buffer, enzyme, and substrate to each well.
Include negative controls (no inhibitor) and positive controls (a known inhibitor) on each plate.
Add the diluted solutions of (R)-1-(4-Fluorophenoxy)propan-2-amine to the designated test wells.
Incubation:
Incubate the plate at a constant, controlled temperature for a pre-determined period. The use of a temperature-controlled incubator is crucial to ensure consistent enzyme activity.
Data Acquisition:
Measure the enzyme activity using a microplate reader at the appropriate wavelength. Ensure the reader is calibrated and has undergone routine performance verification.
Data Analysis:
Subtract the background signal (from wells without enzyme) from all readings.
Normalize the data to the negative control (100% activity) and the positive control (0% activity).
Plot the normalized activity as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Troubleshooting and Best Practices for Reproducibility
Even with the most meticulous planning, challenges to reproducibility can arise. Here are some common issues and best practices to mitigate them:
Inconsistent Starting Material: Always qualify a new batch of (R)-1-(4-Fluorophenoxy)propan-2-amine before use in critical experiments. Do not assume that different batches from the same supplier will be identical.
Poorly Controlled Reaction Conditions: In synthetic work, minor variations in temperature, reaction time, or stirring rate can impact the stereochemical outcome. The use of automated lab reactors can help to improve control over these parameters.[11]
Inaccurate Pipetting: Use regularly calibrated pipettes and proper pipetting techniques to ensure accurate and precise liquid handling.
Environmental Factors: Changes in ambient temperature and humidity can affect the stability of reagents and the performance of instruments. Maintain a controlled laboratory environment.
Incomplete Data Logging: Record every detail of the experiment, including instrument settings, reagent lot numbers, and any deviations from the standard protocol. This information is invaluable for troubleshooting non-reproducible results.
By adhering to the principles of rigorous material characterization, standardized protocols, and comprehensive data capture, researchers can significantly enhance the reproducibility of their experiments involving (R)-1-(4-Fluorophenoxy)propan-2-amine. This commitment to scientific integrity not only strengthens the validity of individual findings but also accelerates the collective progress of drug discovery and development.
References
Appchem. (n.d.). 1-(4-fluorophenoxy)propan-2-amine hydrochloride. Retrieved from [Link]
Le, T. P., & Organ, M. G. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved from [Link]
METTLER TOLEDO. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Retrieved from [Link]
Bull, J. A., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(3), 344–349. Retrieved from [Link]
Contente, M. L., & Molinari, F. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. Retrieved from [Link]
SpectraBase. (n.d.). 1-(4-Fluorophenyl)propan-2-amine. Retrieved from [Link]
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). PROPAN-2-AMINE. Retrieved from [Link]
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
James, T. D., et al. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]
Scribd. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
Maciag, A. E., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3149–3160. Retrieved from [Link]
Kumar, A., et al. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 629-637. Retrieved from [Link]
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
Organic Syntheses. (n.d.). 1(2H)-Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]
Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). 1-(4-Fluorophenyl)propan-2-amine. Retrieved from [Link]
RSC Publishing. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Retrieved from [Link]
Arroyo, C., & Aldana, I. (1998). The use of fluorescent probes in pharmaceutical analysis. PubMed. Retrieved from [Link]
MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (R)-1-(4-Fluorophenoxy)propan-2-amine Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]
Executive Safety Assessment
(R)-1-(4-Fluorophenoxy)propan-2-amine (and its hydrochloride salts) presents a dual-hazard profile that strictly dictates its disposal pathway. As a fluorinated amine , it combines the corrosivity/reactivity of an organic base with the combustion hazards of organofluorines.
Critical Hazard Profile:
Chemical Class: Halogenated Organic Amine.
Primary Hazards: Skin/Eye Irritant (H315/H319), Specific Target Organ Toxicity (H335).[1]
Disposal Criticality:DO NOT mix with non-halogenated solvents. DO NOT mix with acidic waste streams.[2][3]
Combustion Product: Generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon incineration.
Scientific Rationale (Causality):
Standard laboratory waste is often incinerated. However, the fluorine atom in the 4-position of the phenoxy ring is chemically robust. Upon high-temperature incineration, this C-F bond cleaves to form Hydrogen Fluoride (HF) .[1]
Standard Incinerators: HF corrodes the refractory lining and metal stacks of standard incinerators.
Required Treatment:[3][4][5] This waste must be directed to a facility equipped with wet scrubbers (alkaline quench) to neutralize HF gas before emission.
Segregation Protocol:
Stream:Halogenated Organic Waste .
Sub-Stream:Basic/Alkaline (Segregate from Halogenated Acids like DCM/TFA mixtures to prevent exothermic neutralization in the drum).
Visualization: Waste Segregation Decision Tree
Caption: Logic flow for segregating fluorinated amine waste to ensure correct incineration protocols.
PPE: Nitrile gloves (double gloving recommended for high concentrations), safety goggles, and lab coat.[1] Use a fume hood for all transfers.
Container Selection: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the amine is in a corrosive aqueous solution.
Phase 2: Bulking & Transfer
Scenario A: Pure Solid Waste
Place the solid substance in a sealable bag or original container.
Deposit into the Solid Hazardous Waste drum.
Labeling: Ensure the tag explicitly lists "1-(4-Fluorophenoxy)propan-2-amine" and checks the "Toxic" and "Irritant" boxes.
Scenario B: Liquid Waste (Reaction Mixtures)
pH Check: Verify the pH of the solution.
If Acidic:[6] The amine is likely protonated (salt form). It is stable.
If Basic: Ensure the waste container does not contain strong acids (e.g., Sulfuric, Nitric) to prevent violent heat generation.[1]
Transfer: Pour into the Halogenated Organic Solvent carboy.
Note: Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated compound classifies the entire mixture as halogenated for incineration purposes [1].
Log: Record the volume and concentration on the waste manifest.
Phase 3: Labeling & Storage
Label: "Hazardous Waste - Halogenated Organic."
Constituents: List "Methanol" (or solvent used) AND "Fluorinated Amine."
Storage: Store in a cool, well-ventilated Safety Cabinet (Flammables cabinet is acceptable if the solvent is flammable) until pickup.
Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill is large (>500mL) or outside a hood.
Spill Cleanup Workflow
Caption: Operational workflow for containing and cleaning fluorinated amine spills.
Neutralization Logic:
Since the substance is an amine (basic), a spill can be wiped down with a dilute, weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) after the bulk material has been absorbed.[1] This neutralizes the base and reduces volatility [2].
Regulatory Compliance & Transport
US EPA (RCRA): If the waste solution contains >10% of F-listed solvents (e.g., Methylene Chloride), it carries the F002 code.[1] If it is a characteristic waste (Ignitable), it carries D001 .[1]
DOT Shipping (if pure):
UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2811 (Toxic solids, organic, n.o.s.) depending on physical state and testing data.[1]
US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (F-List). Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press, 2011.[1] Retrieved from
PubChem. Compound Summary: 1-(4-Fluorophenoxy)propan-2-amine. National Library of Medicine. Retrieved from
Fisher Scientific. Safety Data Sheet: Halogenated Organic Waste Guidelines. Retrieved from
Personal protective equipment for handling (R)-1-(4-Fluorophenoxy)propan-2-amine
Handling chiral fluorinated amines requires a rigorous, mechanistic approach to laboratory safety. (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7) is a highly valuable chiral building block in the synthesis of a...
Author: BenchChem Technical Support Team. Date: March 2026
Handling chiral fluorinated amines requires a rigorous, mechanistic approach to laboratory safety. (R)-1-(4-Fluorophenoxy)propan-2-amine (CAS: 155768-85-7) is a highly valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs), but it presents a unique matrix of chemical hazards1[1].
This guide provides drug development professionals with a self-validating operational framework for the safe handling, reaction execution, and disposal of this compound.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To establish a resilient safety culture, personnel must understand the chemical causality driving the hazards of (R)-1-(4-Fluorophenoxy)propan-2-amine:
Amine Nucleophilicity & Corrosivity: The unprotonated primary amine moiety (
) is a strong nucleophile and Brønsted base. Upon contact with physiological moisture (e.g., eyes, mucous membranes, skin), it undergoes rapid protonation. This exothermic reaction causes localized alkaline burns and the saponification of cellular lipids 2[2].
Fluorophenoxy Lipophilicity: The para-fluoro substitution on the phenoxy ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a "Trojan horse," enhancing the permeation rate of the corrosive amine through the stratum corneum and standard latex laboratory gloves.
Thermal Degradation Risks: In the event of extreme thermal stress (>200°C) or combustion, the homolytic cleavage of the C-F bond can generate highly toxic and corrosive hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx)3[3].
Requires strict temperature control; strictly prohibit open flames.
Table 2: Personal Protective Equipment (PPE) Matrix
Protection Zone
Required Equipment
Mechanistic Causality
Hand (Primary)
4-mil Nitrile (Inner)
Provides baseline dexterity and initial splash protection.
Hand (Secondary)
8-mil Butyl Rubber (Outer)
Prevents breakthrough of highly lipophilic fluorinated amines 4[4].
Eye/Face
Splash Goggles + Face Shield
Prevents rapid capillary absorption of corrosive amines in the cornea.
Respiratory
Fume Hood (>100 fpm velocity)
Captures volatile amine vapors and potential HF off-gassing.
Operational Workflow & Engineering Controls
The following step-by-step methodology ensures a closed, self-validating system where exposure risks are systematically mitigated.
Step-by-Step Methodology: Air-Free Transfer & Reaction
System Purge: Cycle the reaction vessel three times with inert gas (Argon or Nitrogen) on a Schlenk line to remove atmospheric moisture. This prevents unwanted amine hydration and unpredictable side reactions 4[4].
Reagent Preparation: Dissolve (R)-1-(4-Fluorophenoxy)propan-2-amine in an anhydrous, compatible solvent (e.g., THF or Toluene) exclusively inside the chemical fume hood. Ensure no strong oxidizing agents are present in the workspace 5[5].
Closed-System Transfer: Use a gas-tight syringe equipped with a stainless steel needle to transfer the amine solution through a rubber septum into the reaction vessel.
Exotherm Mitigation: Add the amine dropwise at 0°C if reacting with strong electrophiles (e.g., acyl chlorides) to control the exothermic nucleophilic attack.
In-Situ Decontamination (Self-Validation): Post-transfer, immediately draw a 5% aqueous citric acid solution into the contaminated syringe. Causality: This protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt, instantly neutralizing the inhalation and contact hazard 4[4].
Figure 1: Standard operating workflow for the safe handling and processing of fluorinated chiral amines.
If a spill occurs, immediate and calculated action is required to prevent systemic exposure.
Step-by-Step Methodology: Spill Neutralization
Hazard Assessment: Immediately halt all work. Identify the spill volume. If the spill exceeds 50 mL outside of engineering controls, evacuate the laboratory and trigger the EHS emergency response system.
Vapor Suppression: For manageable spills (<50 mL) inside the fume hood, maximize the hood's exhaust flow. Do not use water , as the exothermic heat of hydration can rapidly vaporize the amine 5[5].
Chemical Capping (Neutralization): Liberally apply a solid, weak acid (e.g., sodium bisulfate or citric acid powder) starting from the perimeter of the spill and working inward. Causality: The solid acid protonates the free base amine (
), drastically reducing its vapor pressure and neutralizing its tissue-corrosive properties 2[2].
Absorption & Consolidation: Once the exothermic neutralization subsides, cover the area with an inert, non-combustible absorbent such as dry sand or vermiculite.
Recovery: Use non-sparking polypropylene tools to sweep the agglomerated material into a high-density polyethylene (HDPE) hazardous waste container.
Figure 2: Tiered spill response and neutralization logic for fluorinated amine exposure.
Disposal & Environmental Logistics
Segregation: Dispose of the neutralized waste and any amine-contaminated solvents in a dedicated "Halogenated Organic Waste" stream.
Incompatibility Warning: Never mix amine waste with halogenated solvents (like dichloromethane) for prolonged storage. Over time, they can undergo Menshutkin reactions, forming quaternary ammonium salts and generating dangerous pressure within sealed waste containers 4[4].
Labeling: Clearly label the waste container with the chemical name, CAS number (155768-85-7), and the specific hazards (Corrosive, Halogenated, Toxic).